7-Bromo-6-methylindoline-2,3-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
7-bromo-6-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJTTXFAQSTPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-6-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-Bromo-6-methylindoline-2,3-dione, an important heterocyclic compound within the isatin family. Isatins and their derivatives are recognized for their diverse pharmacological applications, making this molecule a subject of interest in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a substituted isatin, a class of compounds known for their utility as synthetic intermediates.[1] The strategic placement of a bromine atom and a methyl group on the indole core is a deliberate design choice in medicinal chemistry to modulate the molecule's physicochemical properties and biological activity.[2] Halogenation can alter the electron density of the indole ring and increase lipophilicity, potentially enhancing cell membrane permeability and introducing the possibility of halogen bonding with biological targets.[2]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference |
| IUPAC Name | 7-Bromo-6-methyl-1H-indole-2,3-dione | N/A |
| CAS Number | 882679-16-5 | [3][4] |
| Molecular Formula | C₉H₆BrNO₂ | [4][5] |
| Molecular Weight | 240.05 g/mol | [3][4][5] |
| Appearance | Solid (form) | [5] |
| Purity | ≥97% | [3] |
| InChI Key | DHJTTXFAQSTPSK-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(Br)C2=C(C(C(N2)=O)=O)C=C1 | [4] |
| Storage | Sealed in dry, room temperature | [4] |
| Boiling Point | No data available | [4] |
Reactivity and Chemical Synthesis
The chemical behavior of this compound is characteristic of the isatin scaffold. Key reactive sites include the nitrogen atom at the N1 position and the carbonyl group at the C3 position.
-
N1-Position Reactivity : The indole nitrogen is acidic and can be readily deprotonated by a base.[2] The resulting anion is nucleophilic and can undergo various substitution reactions, allowing for the introduction of diverse functional groups (e.g., alkylation) to modulate activity.[1][2]
-
C3-Position Reactivity : The C3-keto group is a versatile site for reactions such as condensation and the formation of spirocyclic systems.[2] Spirooxindoles, which are synthesized from the C3 position of isatins, are an important class of compounds with diverse biological activities.[2]
While a specific protocol for this compound is not detailed in the provided literature, a general and viable synthetic route involves the direct electrophilic bromination of its precursor, 7-methylindoline-2,3-dione (7-methylisatin).[2] The 7-methyl group acts as an ortho-, para-directing activator, favoring bromination at the C6 position.[2]
A general procedure for the synthesis of the isatin core from an oxindole precursor, which can be adapted, is outlined below.[6]
General Procedure for Oxidation of an Indolin-2-one to an Indoline-2,3-dione:
-
A mixture of the starting indolin-2-one (0.1 mmol) and Sodium Iodide (NaI, 0.1 mmol) is prepared in a Schlenk tube.
-
Tetrahydrofuran (THF, 1.0 mL) is added as the solvent.
-
The mixture is stirred at 60 °C for 12 hours under a dry air atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is diluted with water and extracted with ethyl acetate.
-
The organic layer is dried over sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding indoline-2,3-dione.[6]
Caption: A logical workflow for the synthesis of this compound.
Spectral Data
Table 2: Representative Spectral Data (7-methylindoline-2,3-dione)
| Data Type | Values | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.09 (s, 1H), 7.43 (d, J = 7.6 Hz, 1H), 7.34 (d, J = 7.4 Hz, 1H), 6.99 (t, J = 7.5 Hz, 1H), 2.19 (s, 3H) | [6] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 184.83, 160.06, 149.34, 139.53, 122.68, 122.12, 121.64, 117.65, 15.52 | [6] |
| IR (KBr, ν/cm⁻¹) | 3201, 1739, 1659, 1495, 1323, 1199, 1028, 825, 762 | [6] |
| HRMS (ESI+) | Calcd for C₉H₇NO₂ [M + H]⁺ 162.0555, found 162.0554 | [6] |
Biological Activity and Therapeutic Potential
Isatin and its derivatives are known to exhibit a wide range of biological and pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1] The bromo-substituted isatin core, in particular, is a key feature in compounds with significant bioactivity.[1]
Derivatives of bromo-isatin have been evaluated for antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) microbial strains.[1] Some N-alkylated 6-bromoisatin derivatives have demonstrated high efficacy, as reflected in their minimal inhibitory concentration (MIC) values.[1]
A promising therapeutic strategy involves targeting bacterial enzymes that are absent in humans. For example, inhibitors based on the 6-bromoindole scaffold have been shown to target bacterial cystathionine γ-lyase (bCSE).[7] This enzyme is a primary producer of hydrogen sulfide (H₂S) in pathogenic bacteria, which helps protect them from oxidative stress.[7] Inhibiting bCSE can significantly enhance the sensitivity of bacteria to conventional antibiotics.[7]
Caption: Logical pathway illustrating the potential antibacterial mechanism of bromo-isatins.
Safety Information
While specific safety data for the 7-bromo-6-methyl isomer is limited, related isomers like 5-Bromo-7-methylindoline-2,3-dione are classified with the GHS07 pictogram and a "Warning" signal word, indicating potential hazards such as acute toxicity (oral).[5] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound. It is intended for research use only.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. 6-bromo-7-methyl-1H-indole-2,3-dione | 129833-54-1 | Benchchem [benchchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 882679-16-5|this compound|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-7-methylindoline-2,3-dione | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of 7-Bromo-6-methylisatin: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 7-Bromo-6-methylisatin, a substituted indole-2,3-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed framework for the synthesis, purification, and characterization of this and similar heterocyclic compounds.
Introduction
Isatin and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of various substituents onto the isatin scaffold allows for the fine-tuning of their pharmacological properties. This guide focuses on the specific isomer, 7-Bromo-6-methylisatin, outlining a systematic approach to its structural confirmation through a combination of synthetic strategy and spectroscopic analysis.
Proposed Synthetic Pathway
The synthesis of 7-Bromo-6-methylisatin can be logically approached through the direct bromination of a commercially available precursor, 6-methylisatin. This method is predicated on the directing effects of the substituents on the aromatic ring.
Experimental Protocol: Synthesis of 7-Bromo-6-methylisatin
-
Dissolution: Dissolve 6-methylisatin (1 equivalent) in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.
-
Brominating Agent: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature. The reaction should be monitored for color change and completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure 7-Bromo-6-methylisatin.
Caption: Proposed synthetic workflow for 7-Bromo-6-methylisatin.
Spectroscopic Data and Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compound.
Expected Data:
The mass spectrum of 7-Bromo-6-methylisatin is expected to exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by 2 m/z units.
| Ion | Expected m/z (for 79Br) | Expected m/z (for 81Br) | Relative Intensity |
| [M]+ | 238.98 | 240.98 | ~1:1 |
| [M-CO]+ | 210.99 | 212.99 | ~1:1 |
| [M-CO-CO]+ | 182.99 | 184.99 | ~1:1 |
Table 1: Predicted Mass Spectrometry Fragmentation for 7-Bromo-6-methylisatin.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
A small amount of the purified solid sample is placed directly on the ATR crystal.
-
The spectrum is recorded over a range of 4000-400 cm-1.
Expected Data:
| Wavenumber (cm-1) | Assignment |
| ~3200 | N-H stretch (amide) |
| ~1750 | C=O stretch (ketone) |
| ~1700 | C=O stretch (amide) |
| ~1600 | C=C stretch (aromatic) |
| ~800 | C-Br stretch |
| ~2950 | C-H stretch (methyl) |
Table 2: Expected Infrared Absorption Bands for 7-Bromo-6-methylisatin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Spectroscopy
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Record 1H NMR and 13C NMR spectra on a high-field NMR spectrometer.
Predicted 1H NMR Data (in DMSO-d6):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | singlet | 1H | N-H |
| ~7.5 | singlet | 1H | H-5 |
| ~7.2 | singlet | 1H | H-4 |
| ~2.4 | singlet | 3H | -CH3 |
Table 3: Predicted 1H NMR Chemical Shifts for 7-Bromo-6-methylisatin.
Predicted 13C NMR Data (in DMSO-d6):
| Chemical Shift (ppm) | Assignment |
| ~184 | C=O (ketone) |
| ~159 | C=O (amide) |
| ~148 | C-7a |
| ~138 | C-5 |
| ~130 | C-6 |
| ~125 | C-4 |
| ~118 | C-3a |
| ~110 | C-7 |
| ~20 | -CH3 |
Table 4: Predicted 13C NMR Chemical Shifts for 7-Bromo-6-methylisatin.
Physicochemical Characteristics of 7-Bromo-6-methylindoline-2,3-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-6-methylindoline-2,3-dione is a substituted isatin derivative. The isatin scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of bromine and methyl groups to the core indole structure is anticipated to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics, a representative synthetic protocol, analytical methodologies, and a summary of the potential biological signaling pathways influenced by this class of compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | |
| Molecular Weight | 240.05 g/mol | [1][2] |
| CAS Number | 882679-16-5 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | No data available | |
| Boiling Point | No data available | [3][4] |
| Solubility | No data available | |
| pKa | No data available | |
| logP | No data available |
Experimental Protocols
Due to the lack of a specific published synthesis for this compound, a representative protocol for a closely related isomer, 6-bromo-7-methyl-1H-indole-2,3-dione, is provided below. This method, based on the Sandmeyer isatin synthesis, is a common and effective approach for preparing substituted isatins.[5]
Representative Synthesis: Sandmeyer Isatin Synthesis of a Bromo-Methyl-Isatin Derivative
This synthesis involves two main stages: the formation of a substituted isonitrosoacetanilide and its subsequent cyclization to the isatin core.
Step 1: Synthesis of the Precursor 7-methylisatin
A common precursor for the target molecule is 7-methylisatin.[5] The synthesis typically starts from 2-methylaniline and proceeds via diazotization followed by reaction with chloral hydrate and hydroxylamine hydrochloride, and subsequent cyclization in strong acid.[5]
Step 2: Regioselective Bromination
The prepared 7-methylisatin is then subjected to electrophilic bromination to introduce the bromine atom at the desired position.[5] The directing effects of the existing methyl and carbonyl groups on the aromatic ring guide the position of bromination. For the synthesis of 6-bromo-7-methyl-1H-indole-2,3-dione, a mild brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) is typically used at controlled temperatures to achieve regioselectivity.[5]
Detailed Experimental Workflow for a Representative Synthesis
Analytical Methodologies
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons and the methyl group protons, with their chemical shifts and coupling patterns being diagnostic for the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the two carbonyl carbons, the aromatic carbons, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) would typically be employed.
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been reported for this compound, the broader class of isatin derivatives has been extensively investigated for its therapeutic potential, particularly as anticancer agents. Isatin and its analogs have been shown to interact with various cellular targets and modulate multiple signaling pathways implicated in cancer progression.
Based on studies of related isatin derivatives, this compound could potentially exhibit inhibitory effects on key signaling pathways such as:
-
VEGF (Vascular Endothelial Growth Factor) Pathway: Many isatin derivatives are known to inhibit angiogenesis by targeting the VEGF receptor (VEGFR), thereby disrupting tumor blood supply.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Some isatin compounds have been shown to downregulate the activity of key components of this pathway.
-
ERK (Extracellular Signal-regulated Kinase) Pathway: The ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway is a common mechanism for the anticancer activity of various small molecules, including some isatin derivatives.
Generalized Signaling Pathway for Isatin Derivatives
Conclusion
This compound represents an interesting scaffold for further chemical and biological exploration. While there is a lack of specific experimental data for this particular molecule, the chemistry and biology of the broader isatin class provide a strong foundation for future research. The synthetic and analytical methods outlined in this guide can serve as a starting point for its preparation and characterization. Furthermore, the potential for this compound to modulate key cancer-related signaling pathways warrants its investigation as a potential therapeutic agent. Further studies are required to elucidate its precise physicochemical properties, develop a specific and optimized synthesis, and evaluate its biological activity profile.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 5-Bromo-7-methylindoline-2,3-dione | Sigma-Aldrich [sigmaaldrich.com]
- 3. 882679-16-5|this compound|BLD Pharm [bldpharm.com]
- 4. 129833-54-1|6-Bromo-7-methylindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 5. 6-bromo-7-methyl-1H-indole-2,3-dione | 129833-54-1 | Benchchem [benchchem.com]
Spectroscopic and Synthetic Profile of 7-Bromo-6-methylindoline-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 7-Bromo-6-methylindoline-2,3-dione (CAS 882679-16-5), a substituted isatin derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a predictive analysis based on the known spectroscopic data of closely related analogs, alongside a proposed synthetic route and detailed analytical protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 6-bromo-7-methyl-1H-indole-2,3-dione, 7-methylindoline-2,3-dione, and 6-bromoindoline-2,3-dione.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.0 - 11.5 | s | - | N-H |
| ~7.5 - 7.7 | d | ~8.0 | H-4 |
| ~7.0 - 7.2 | d | ~8.0 | H-5 |
| ~2.3 - 2.5 | s | - | -CH₃ |
Disclaimer: Predicted values are based on spectral data of analogous compounds and may differ from experimental results.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~184.0 | C=O (C3) |
| ~159.0 | C=O (C2) |
| ~150.0 | C-7a |
| ~140.0 | C-6 |
| ~125.0 | C-4 |
| ~120.0 | C-5 |
| ~118.0 | C-7 |
| ~115.0 | C-3a |
| ~18.0 | -CH₃ |
Disclaimer: Predicted values are based on spectral data of analogous compounds and may differ from experimental results.
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted [M+H]⁺ (m/z) | Predicted Isotopic Pattern |
| HRMS (ESI+) | ~240.9654 | Presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, resulting in M+ and M+2 peaks of nearly equal intensity. |
Disclaimer: Predicted values are based on the molecular formula C₉H₆BrNO₂.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretch |
| ~1740 | C=O stretch (amide, C2) |
| ~1720 | C=O stretch (ketone, C3) |
| ~1600 | C=C aromatic stretch |
Disclaimer: Predicted values are based on spectral data of analogous compounds and may differ from experimental results.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a multi-step process starting from commercially available 3-methyl-2-nitroaniline. The general strategy is based on the Sandmeyer isatin synthesis followed by a regioselective bromination.
Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Methylindoline-2,3-dione
This procedure is adapted from standard Sandmeyer isatin synthesis protocols.
-
Diazotization: To a stirred solution of 3-methyl-2-nitroaniline in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.
-
Isonitrosoacetanilide Formation: In a separate flask, chloral hydrate and hydroxylamine hydrochloride are dissolved in water. This solution is then added to the previously prepared diazonium salt solution. The mixture is heated until the reaction is complete, as monitored by TLC.
-
Cyclization: The resulting solid is filtered, washed with water, and dried. The dried intermediate is then added portion-wise to pre-heated concentrated sulfuric acid. The reaction mixture is heated and stirred until cyclization is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled and poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water until neutral, and dried to afford 6-methylindoline-2,3-dione.
Step 2: Synthesis of this compound
This procedure is a general method for the regioselective bromination of substituted isatins.
-
Bromination: To a solution of 6-methylindoline-2,3-dione in a suitable solvent such as glacial acetic acid, a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) is added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized this compound.
Caption: General workflow for the spectroscopic analysis of the target compound.
This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic approach for this compound. It is intended to facilitate further research and development involving this and related isatin derivatives. Experimental validation of the predicted data and optimization of the synthetic protocol are encouraged for future work.
References
Synthesis and Characterization of 7-Bromo-6-methylindoline-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-6-methylindoline-2,3-dione, a substituted isatin with potential applications in medicinal chemistry and drug development. The strategic placement of a bromine atom and a methyl group on the isatin core can significantly influence its physicochemical properties and biological activity. Isatin and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 7-methylindoline-2,3-dione (also known as 7-methylisatin), from 2-methylaniline via the Sandmeyer isatin synthesis. The second step is the regioselective electrophilic bromination of 7-methylisatin to yield the final product. The methyl group at the 7-position sterically hinders substitution at the adjacent C5 position, directing the bromination to the C6 position.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 7-methylindoline-2,3-dione
This procedure is adapted from the well-established Sandmeyer isatin synthesis.
Materials:
-
2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Chloral Hydrate
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: A solution of 2-methylaniline in concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Formation of Isonitrosoacetanilide: In a separate flask, a solution of chloral hydrate and hydroxylamine hydrochloride in water is prepared. The previously prepared diazonium salt solution is then added slowly to this mixture. The reaction is stirred for several hours, during which a precipitate of N-(2-methylphenyl)-2-(hydroxyimino)acetamide (the isonitrosoacetanilide intermediate) is formed.
-
Cyclization: The filtered and dried isonitrosoacetanilide is added portion-wise to pre-warmed concentrated sulfuric acid at around 50-60 °C. The temperature is then carefully raised to 80-90 °C and maintained for a short period to facilitate the cyclization.
-
Work-up: The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of crude 7-methylisatin. The precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Synthesis of this compound
This step involves the direct electrophilic bromination of the synthesized 7-methylisatin.
Materials:
-
7-methylindoline-2,3-dione
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Bromination: 7-methylindoline-2,3-dione is dissolved in DMF. The solution is cooled in an ice bath, and N-Bromosuccinimide (NBS) is added portion-wise. The reaction mixture is stirred at a controlled low temperature to ensure regioselectivity and minimize side reactions. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with water and brine.
-
Purification: The crude this compound is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure product.
Characterization
The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Summary of Characterization Data
| Property | Data |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 g/mol |
| Appearance | Expected to be a colored crystalline solid (typically orange or yellow for isatins). |
| Melting Point | Not explicitly found in the search results, but would be determined experimentally for the synthesized compound. |
| ¹H NMR (Predicted) | The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic protons on the isatin core typically appear in the range of δ 7.0-8.0 ppm. The methyl group protons at C-7 are expected as a sharp singlet around δ 2.3-2.5 ppm. The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR (Predicted) | The spectrum would show signals for the two carbonyl carbons (C2 and C3) in the downfield region (around 160-185 ppm). Aromatic carbons would appear in the range of 110-150 ppm. The methyl carbon would be observed in the upfield region (around 15-20 ppm). |
| FT-IR (Predicted) | The IR spectrum is expected to show strong absorption bands for the two carbonyl groups of the isatin core. The amide C=O stretching vibration (at C-2) typically appears at a higher wavenumber (around 1740 cm⁻¹), while the ketone C=O stretch (at C-3) is observed at a slightly lower wavenumber. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. |
Conclusion
This technical guide outlines a reliable synthetic pathway and a comprehensive characterization strategy for this compound. The provided experimental protocols, though based on established methodologies, should be optimized for specific laboratory conditions. The detailed characterization of the final product is crucial to confirm its identity and purity, which is a prerequisite for its use in further research and drug development endeavors. The unique substitution pattern of this isatin derivative makes it an interesting candidate for biological screening and lead optimization programs.
The Biological Significance of Substituted Isatins: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and therapeutic potential of substituted isatin derivatives.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] Naturally occurring in various plants and also found as a metabolite of adrenaline in humans, the isatin core structure serves as a privileged template for the design and synthesis of novel therapeutic agents.[3][4] The synthetic tractability of the isatin molecule, with its reactive carbonyl groups at the C2 and C3 positions and a modifiable nitrogen atom at the N1 position, allows for the generation of a vast library of substituted derivatives with diverse pharmacological profiles.[5][6] This technical guide provides a comprehensive overview of the biological significance of substituted isatins, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.
Anticancer Activity of Substituted Isatins
Substituted isatins have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[7][8][9] The anticancer mechanisms of these compounds are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[5][10]
Mechanism of Action
A primary mechanism by which substituted isatins exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. These include:
-
Receptor Tyrosine Kinases (RTKs): Several isatin derivatives have been shown to be potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][12][13][14][15] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.
-
Cyclin-Dependent Kinases (CDKs): Isatin derivatives have been identified as inhibitors of CDKs, which are key regulators of the cell cycle.[16][17][18] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.[16]
-
Akt Signaling Pathway: The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers. Some isatin derivatives have been shown to inhibit the Akt pathway, leading to the induction of apoptosis in cancer cells.[19][20][21]
Another significant anticancer mechanism of substituted isatins is the disruption of microtubule dynamics .[19] Similar to established anticancer drugs like vinca alkaloids and taxanes, certain isatin derivatives can interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptotic cell death.[10][12][19][22]
Furthermore, many isatin derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases, a family of proteases that execute the apoptotic program.[1][23][24][25][26]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative substituted isatin derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4l | K562 (Leukemia) | 1.75 | [8][21] |
| HepG2 (Liver) | 3.20 | [8][21] | |
| HT-29 (Colon) | 4.17 | [8][21] | |
| Isatin-hydrazone 4j | MCF7 (Breast) | 1.51 | [27] |
| Isatin-hydrazone 4k | MCF7 (Breast) | 3.56 | [27] |
| Isatin-hydrazone 4e | MCF7 (Breast) | 5.46 | [27] |
| A2780 (Ovary) | 18.96 | [27] | |
| Isatin-triazole hybrid 15 | MCF-7 (Breast) | 1.56 | [9] |
| Isatin-triazole hydrazone 16 | MCF-7 (Breast) | 6.22 | [9] |
| HepG2 (Liver) | 8.14 | [9] | |
| Isatin-steroidal hybrid 17 | SH-SY5Y (Neuroblastoma) | 4.06 | [9] |
| Isatin derivative 13 | Caco-2 (Colon) | 9.3 | [11][14] |
| Isatin derivative 14 | Caco-2 (Colon) | 5.7 | [11][14] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by substituted isatins in the context of their anticancer activity.
Antimicrobial and Antiviral Activities
Substituted isatins also exhibit significant activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.
Antimicrobial Activity
The antimicrobial efficacy of isatin derivatives is often attributed to their ability to interfere with essential microbial processes. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the isatin ring play a crucial role in determining their antimicrobial potency.[14][28] For instance, the introduction of halogen atoms or other electron-withdrawing groups at the C5 and C7 positions can enhance antibacterial activity.[14][29]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isatin derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Isatin-thiazole derivative 7f | E. coli | 16 | [28] |
| S. aureus (MRSA) | 8 | [28] | |
| Isatin-thiazole derivative 7h | C. albicans | 16 | [28] |
| Isatin-thiazole derivative 11f | C. albicans | 16 | [28] |
| Isatin-quinoline conjugate 10a | S. aureus | 3.9 | [3] |
| E. coli | 7.81 | [3] | |
| Isatin-quinoline conjugate 11a | S. aureus | 1.95 | [3] |
| E. coli | 3.9 | [3] |
Antiviral Activity
Isatin derivatives have demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses like SARS-CoV.[2][16][30] The mechanisms of antiviral action can involve the inhibition of viral enzymes, such as proteases and reverse transcriptase, which are essential for viral replication.[16]
Quantitative Data: Antiviral Activity
The following table summarizes the antiviral activity of representative isatin derivatives, presented as EC50 values (the concentration required to achieve 50% of the maximum effect).
| Compound | Virus | EC50 (µM) | Reference |
| Norfloxacin-isatin Mannich base 1a | HIV-1 | 11.3 (µg/mL) | [2] |
| Norfloxacin-isatin Mannich base 1b | HIV-1 | 13.9 (µg/mL) | [2] |
| Isatin β-thiosemicarbazone 10c | HIV-1 | 2.62 | [2] |
| Isatin-lamivudine hybrid 17b | HIV-1 | 0.0742 | [2] |
| SPIII-5H | HCV | 17 (µg/mL) | [28] |
| SPIII-Br | HCV | 19 (µg/mL) | [28] |
Neuroprotective Effects
Emerging evidence suggests that substituted isatins possess neuroprotective properties, making them potential therapeutic candidates for neurodegenerative diseases.[18][20][22][31][32][33] Their neuroprotective mechanisms are multifaceted and can involve the modulation of neuroinflammation and the inhibition of enzymes implicated in neuronal cell death.
Mechanism of Action
One of the key neuroprotective mechanisms of isatin derivatives is their anti-neuroinflammatory activity .[5][27][29][32] They have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated microglial cells.[5][27][29][32] By suppressing neuroinflammation, these compounds can help to mitigate neuronal damage.
Additionally, some isatin derivatives act as inhibitors of monoamine oxidase B (MAO-B) , an enzyme involved in the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of substituted isatins.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Overview:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted isatin derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol Overview:
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (often a peptide), and ATP (the phosphate donor).
-
Compound Addition: Add the substituted isatin derivative at various concentrations.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set period to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:
-
Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based assays: These assays use antibodies that specifically recognize the phosphorylated substrate or measure the depletion of ATP.
-
-
Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.
Tubulin Polymerization Assay
This assay assesses the effect of compounds on the in vitro polymerization of tubulin into microtubules.
Protocol Overview:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (required for polymerization), and a buffer that promotes polymerization.
-
Compound Addition: Add the substituted isatin derivative or a control compound (e.g., paclitaxel as a polymerization promoter, or colchicine as a depolymerizer).
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the extent of tubulin polymerization over time. This is typically done by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 for inhibition.
Caspase Activity Assay
This assay measures the activity of caspases, which are key mediators of apoptosis.
Protocol Overview:
-
Cell Lysis: Lyse cells that have been treated with the substituted isatin derivative to release their cellular contents, including caspases.
-
Substrate Addition: Add a specific fluorogenic or colorimetric caspase substrate to the cell lysate. These substrates are typically short peptides containing the caspase recognition sequence linked to a reporter molecule.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the fluorescence or absorbance of the released reporter molecule.
-
Data Analysis: Quantify the caspase activity relative to a control and determine the fold-increase in activity.
Conclusion
Substituted isatins represent a highly valuable and versatile class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. The diverse mechanisms of action, including the inhibition of key signaling pathways and cellular processes, offer multiple avenues for therapeutic intervention. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable scaffold. Further investigation into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies will be crucial in translating the promise of substituted isatins into novel and effective therapies for a variety of diseases.
References
- 1. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 2. abcam.cn [abcam.cn]
- 3. In vitro kinase assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. maxanim.com [maxanim.com]
- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. resources.rndsystems.com [resources.rndsystems.com]
- 27. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 29. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. researchgate.net [researchgate.net]
Compound Identification and Overview
An In-depth Technical Guide to PF-04447943 (CAS Number: 882679-16-5)
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, which plays a crucial role in modulating various physiological processes, including synaptic plasticity and vascular function.[3][4] This compound is a cell-permeable, blood-brain barrier permeant pyrazolo[3,4-d]pyrimidinone.[5] It has been investigated for its therapeutic potential in several conditions, including Alzheimer's disease and sickle cell disease.[3][6][7]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of PF-04447943.
| Property | Value |
| IUPAC Name | 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[5] |
| Synonyms | PF-04447943, PF 04447943, PDE9 Inhibitor[5] |
| CAS Number | 882679-16-5 (Note: This CAS number is predominantly associated with PF-04447943 in the scientific literature) |
| Molecular Formula | C₂₀H₂₅N₇O₂[5] |
| Molecular Weight | 395.46 g/mol [5] |
| Appearance | Off-white solid[5] |
| Solubility | Soluble in DMSO at 50 mg/mL[5] |
| Storage Temperature | -20°C[5] |
| SMILES String | N2(C--INVALID-LINK--c3[nH]c4--INVALID-LINK--=O)C5CCOCC5">C@HC)Cc1ncccn1[5] |
| InChI Key | IWXUVYOOUMLUTQ-CZUORRHYSA-N[5] |
Biological Activity and Mechanism of Action
PF-04447943 acts as a highly selective inhibitor of PDE9A.[1][5] PDE9A is an enzyme that hydrolyzes cGMP, a second messenger involved in the nitric oxide (NO) signaling pathway. In the central nervous system, PDE9A limits cGMP-mediated signal transduction following glutamate binding to NMDA receptors, which is important for memory and learning.[1] By inhibiting PDE9A, PF-04447943 increases the concentration of cGMP in the brain and cerebrospinal fluid, which in turn enhances synaptic plasticity and cognitive function.[2][3]
Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of PF-04447943 against various phosphodiesterases are presented below.
| Enzyme Target | Kᵢ (nM) - Human | Kᵢ (nM) - Rhesus Monkey | Kᵢ (nM) - Rat |
| PDE9A | 2.8[1][2] | 4.5[1][2] | 18[1][2] |
| Enzyme Target | Kᵢ (µM)[5] |
| PDE1 | 8.6 |
| PDE2A3 | 99 |
| PDE3A | 50 |
| PDE4A | 29 |
| PDE5A | 14.9 |
| PDE6C | 5.3 |
| PDE7A2 | 75 |
| PDE8A | 50 |
| PDE10 | 51.2 |
| PDE11 | 80 |
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated desirable properties for PF-04447943.[5]
| Parameter | Value (in rats) |
| t₁/₂ | 4.9 hours[5] |
| Tₘₐₓ | 0.3 hours[5] |
| Oral Bioavailability | 63% (for a structurally similar compound)[8] |
Experimental Protocols
In Vitro PDE9A Inhibition Assay
Objective: To determine the inhibitory constant (Kᵢ) of PF-04447943 against PDE9A.
Methodology:
-
Recombinant human, rhesus monkey, and rat PDE9A enzymes are used.
-
The assay is performed using a scintillation proximity assay (SPA) format.
-
The reaction mixture contains the respective PDE9A enzyme, [³H]cGMP as the substrate, and varying concentrations of PF-04447943.
-
The reaction is incubated to allow for enzymatic hydrolysis of [³H]cGMP.
-
The reaction is terminated, and SPA beads coated with a cGMP-specific antibody are added.
-
The amount of unhydrolyzed [³H]cGMP that binds to the antibody-coated beads is quantified using a scintillation counter.
-
IC₅₀ values are determined by fitting the data to a four-parameter logistic equation, and Kᵢ values are calculated using the Cheng-Prusoff equation.
Neurite Outgrowth and Synapse Formation Assay
Objective: To assess the effect of PF-04447943 on neuronal plasticity.
Methodology:
-
Primary hippocampal neurons are cultured from embryonic rats.
-
After a specified number of days in vitro, the neurons are treated with various concentrations of PF-04447943 (e.g., 30-1000 nM).[2]
-
The cultures are incubated for a defined period to allow for neurite outgrowth and synapse formation.
-
The neurons are then fixed and stained for markers of neurites (e.g., β-III tubulin) and synapses (e.g., synapsin 1).
-
Images of the stained neurons are captured using fluorescence microscopy.
-
Neurite length and the number of synapses are quantified using image analysis software.
-
Statistical analysis is performed to compare the treated groups to a vehicle control.
In Vivo Novel Object Recognition (NOR) Test in Rats
Objective: To evaluate the effect of PF-04447943 on recognition memory.
Methodology:
-
Adult male rats are used for the experiment.
-
The test is conducted in an open-field arena.
-
The protocol consists of three phases: habituation, familiarization (T1), and testing (T2).
-
During habituation, the rats are allowed to freely explore the empty arena.
-
In the familiarization phase, two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration.
-
Prior to the testing phase, the rats are administered either vehicle or PF-04447943 (e.g., 1-3 mg/kg, p.o.).[2] In some studies, a cognitive deficit is induced using scopolamine.[2]
-
During the testing phase, one of the familiar objects is replaced with a novel object.
-
The time spent exploring the novel object versus the familiar object is recorded.
-
A discrimination index is calculated to assess recognition memory. An increased discrimination index in the PF-04447943-treated group indicates improved cognitive performance.[2]
Visualizations
Signaling Pathway of PF-04447943
Caption: Proposed mechanism of action for PF-04447943 in enhancing synaptic plasticity.
Experimental Workflow for Novel Object Recognition (NOR) Testdot
References
- 1. apexbt.com [apexbt.com]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
- 6. PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]
- 8. | BioWorld [bioworld.com]
A Technical Guide to 7-Bromo-6-methylindoline-2,3-dione for Researchers and Drug Development Professionals
An In-depth Examination of its Chemical Identity, Synthesis, and Potential Biological Significance
This technical guide provides a comprehensive overview of 7-Bromo-6-methylindoline-2,3-dione, a substituted isatin derivative of interest to researchers in medicinal chemistry and drug discovery. This document outlines its chemical nomenclature, potential biological activities based on related compounds, and a detailed experimental protocol for its synthesis.
Chemical Identity
-
IUPAC Name: 7-Bromo-6-methyl-1H-indole-2,3-dione
-
Synonyms: this compound, 7-Bromo-6-methylisatin
-
CAS Number: 882679-16-5
-
Molecular Formula: C₉H₆BrNO₂
-
Molecular Weight: 240.05 g/mol
Potential Biological Activity
For instance, a study on a series of multi-substituted isatin derivatives demonstrated that bromination at the 7-position can significantly influence inhibitory activity against cancer cell lines. The data for a related compound, 5,7-dibromo-6-fluoro-isatin, highlights the potential for potent antiproliferative effects.
Table 1: Antiproliferative Activity of a Structurally Related Isatin Derivative (5,7-dibromo-6-fluoro-isatin)
| Cell Line | Cancer Type | IC₅₀ (µM)[1] |
| K562 | Human Leukemia | 1.75[1] |
| HepG2 | Human Hepatocellular Carcinoma | 3.20[1] |
| HT-29 | Human Colon Carcinoma | 4.17[1] |
Note: The data presented is for a related compound and should be considered indicative of the potential activity of this compound. Further experimental validation is required.
The mechanism of action for isatin derivatives often involves the induction of apoptosis.[1] Studies have shown that isatins can modulate the levels of key regulatory proteins in this pathway, such as the anti-apoptotic protein Bcl-2.[1]
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, commonly employing the Sandmeyer isatin synthesis as a key transformation.[1] This involves the preparation of a substituted isatin precursor followed by selective bromination.
Synthesis of 6-methylindoline-2,3-dione (6-Methylisatin)
This precursor can be synthesized from 2-methyl-aniline using the Sandmeyer reaction.
Materials:
-
2-methyl-aniline
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Chloral hydrate (CCl₃CH(OH)₂)
-
Sodium sulfate (Na₂SO₄)
-
Concentrated hydrochloric acid (HCl)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
Procedure:
-
A solution of sodium sulfate is prepared in water, and concentrated hydrochloric acid is added.
-
2-methyl-aniline is dissolved in a mixture of water and concentrated hydrochloric acid.
-
A solution of chloral hydrate and hydroxylamine hydrochloride in water is prepared.
-
The aniline solution is added to the chloral hydrate/hydroxylamine solution and heated to form the intermediate isonitrosoacetanilide.
-
The intermediate is isolated and then cyclized by heating in concentrated sulfuric acid.
-
The reaction mixture is poured onto ice to precipitate the 6-methylisatin product.
-
The crude product is filtered, washed with water, and dried.
Synthesis of this compound
Materials:
-
6-methylindoline-2,3-dione
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
Procedure:
-
6-methylindoline-2,3-dione is dissolved in N,N-dimethylformamide.
-
N-Bromosuccinimide is added to the solution.
-
The reaction mixture is stirred at room temperature for approximately 12 hours.[1]
-
Upon completion of the reaction (monitored by TLC), the mixture is diluted with water to precipitate the product.[1]
-
The precipitate is filtered, washed with water, and dried in vacuo to yield this compound.
-
The crude product can be further purified by column chromatography.[1]
Diagrams
Synthetic Pathway
The following diagram illustrates the general synthetic workflow for producing this compound.
Caption: Synthetic route to this compound.
Experimental and Screening Workflow
This diagram outlines a logical workflow for the biological evaluation of this compound, from initial screening to mechanism of action studies.
Caption: Biological screening workflow for this compound.
References
The Discovery and Enduring Legacy of Brominated Isatins: From Ancient Dyes to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The story of brominated isatins is a fascinating journey that spans millennia, from the vibrant purple hues of antiquity to the cutting edge of modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and evolving scientific understanding of this unique class of brominated indole derivatives. Beginning with the celebrated Tyrian purple of ancient civilizations, we trace the path to the structural elucidation of its core component, 6,6'-dibromoindigo, and the subsequent exploration of related brominated isatins. A significant focus is placed on the semi-synthetic derivative, 6-bromoindirubin-3'-oxime (6BIO), and the naturally occurring 6-bromoisatin, both of which have garnered considerable attention for their potent and diverse biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the chemistry, pharmacology, and therapeutic potential of brominated isatins.
A Royal Hue: The Ancient Discovery of Tyrian Purple
The history of brominated isatins begins not in a laboratory, but in the ancient coastal civilizations of the Mediterranean. The famed Tyrian purple, a dye so rare and expensive it became synonymous with royalty and power, was painstakingly extracted from the hypobranchial glands of various species of sea snails, most notably from the Muricidae family, such as Murex brandaris and Dicathais orbita.[1] The process of producing the dye was a closely guarded secret for centuries, involving the exposure of the glandular secretions to sunlight and air, which triggered a series of enzymatic and photochemical reactions to produce the vibrant and colorfast purple pigment.
It was not until 1909 that the German chemist Paul Friedländer, after isolating 1.4 grams of the pigment from 12,000 Murex brandaris snails, elucidated the chemical structure of the primary component of Tyrian purple as 6,6'-dibromoindigo.[2][3] This discovery marked the first identification of a naturally occurring organobromine compound and laid the foundation for the scientific exploration of brominated isatins.
The Quest for Synthetic Tyrian Purple: A Chemical Challenge
Following Friedländer's structural elucidation, numerous attempts were made to synthesize 6,6'-dibromoindigo in the laboratory. A significant challenge arose from the fact that the direct bromination of indigo does not yield the desired 6,6'-isomer, but rather a mixture of 5,5'- and 7,7'-dibromoindigos.[4][5] This necessitated the development of synthetic routes that incorporated the bromine atoms at the correct positions on the precursor molecules.
Over the years, several synthetic strategies have been developed, with varying degrees of success in terms of yield and practicality. The table below summarizes some of the key synthetic approaches to 6,6'-dibromoindigo.
| Synthetic Route | Starting Material(s) | Key Reagents/Conditions | Overall Yield (%) | Reference(s) |
| Sachs and Kempf (1903) | 2,4-dinitrotoluene | Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone | ~34% (for the aldehyde) | [6] |
| Friedländer Synthesis | 4-bromo-2-aminobenzoic acid | Chloroacetic acid, cyclization | Not explicitly stated | [3] |
| Voss and Gerlach | 1,4-dibromo-2-nitrobenzene | Selective lithiation, reaction with dimethylformamide | 92% (for the aldehyde) | [7] |
| Wolk and Frimer | p-dibromobenzene | Friedel-Crafts acetylation, oxidation, Ullmann condensation | ~25% | [4][8] |
| Tanoue et al. | 6-bromoindole | Iodination, acetoxylation, alkaline hydrolysis | 43% | [3] |
| Imming et al. | 4-methylaniline | Five-step synthesis | 10% | [9] |
From Natural Precursors to Potent Inhibitors: The Emergence of Bioactive Brominated Isatins
The scientific journey that began with Tyrian purple has led to the discovery of other naturally occurring and synthetically derived brominated isatins with significant biological activities. These compounds have shown promise in a range of therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.
6-Bromoisatin: A Marine-Derived Anti-inflammatory and Anticancer Agent
6-Bromoisatin has been identified as a naturally occurring compound in the hypobranchial glands of the Australian marine mollusk Dicathais orbita.[1] Research has demonstrated its potential as both an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity: 6-Bromoisatin has been shown to inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it effectively reduces the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNFα).[10] Furthermore, it inhibits the production of prostaglandin E2 (PGE2) in calcium ionophore-stimulated fibroblasts.[10]
| Compound | Target | Cell Line | IC50 | Reference(s) |
| 6-Bromoisatin | Nitric Oxide (NO) Production | RAW264.7 Macrophages | >50 µg/mL | [10] |
| 6-Bromoisatin | TNFα Production | RAW264.7 Macrophages | >50 µg/mL | [10] |
| 6-Bromoisatin | PGE2 Production | 3T3 Fibroblasts | >50 µg/mL | [10] |
| Isatin (non-brominated) | Nitric Oxide (NO) Production | RAW264.7 Macrophages | 63.3 µg/mL (430 µM) | [10] |
| 5-Bromoisatin | Nitric Oxide (NO) Production | RAW264.7 Macrophages | 34.3 µg/mL (151.6 µM) | [10] |
Anticancer Activity: 6-Bromoisatin has also demonstrated cytotoxic effects against cancer cell lines. It inhibits the proliferation of HT29 human colon adenocarcinoma cells with an IC50 of 223 µM.[11] In vivo studies have shown that it can enhance the apoptotic index and reduce cell proliferation in the distal colon.[11]
6-Bromoindirubin-3'-oxime (6BIO): A Potent Kinase Inhibitor
6-Bromoindirubin-3'-oxime (6BIO) is a semi-synthetic derivative of indirubin, a component found in indirubin-containing plants and the secretions of some marine mollusks. It has emerged as a highly potent and selective inhibitor of several protein kinases, most notably Glycogen Synthase Kinase-3 (GSK-3).
Kinase Inhibitory Profile: 6BIO exhibits potent, ATP-competitive inhibition of GSK-3α and GSK-3β with an IC50 of 5 nM.[2][9][12][13] It also shows activity against other kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), albeit with lower potency.
| Kinase Target | IC50 | Reference(s) |
| GSK-3α/β | 5 nM | [2][9][12][13] |
| CDK1/cyclin B | 320 nM | [9][12][13] |
| CDK5/p25 | 80 nM | [9][12][13] |
| CDK2/cyclin A | 300 nM | [14] |
| TYK2 | 0.03 µM | [14] |
| JAK1 | 1.5 µM | [14] |
| JAK2 | 8.0 µM | [14] |
| JAK3 | 0.5 µM | [14] |
Mechanisms of Action: Elucidating the Signaling Pathways
The diverse biological activities of brominated isatins are a consequence of their ability to modulate key cellular signaling pathways. The inhibition of GSK-3β by 6BIO, in particular, has been a central focus of research, revealing its influence on the Wnt/β-catenin and Nrf2 pathways.
The GSK-3β/Wnt Signaling Pathway
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by 6BIO prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.[15]
Caption: Inhibition of GSK-3β by 6BIO in the Wnt signaling pathway.
The Nrf2 Antioxidant Response Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. GSK-3β has been shown to phosphorylate Nrf2, leading to its nuclear exclusion and subsequent degradation. Therefore, inhibition of GSK-3β by 6BIO can lead to the stabilization and nuclear accumulation of Nrf2, thereby enhancing the cellular antioxidant response.[16]
Caption: Activation of the Nrf2 pathway via GSK-3β inhibition by 6BIO.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of brominated isatins.
Synthesis of 6-Bromoisatin
A common method for the synthesis of 6-bromoisatin involves a two-step process starting from 3-bromoaniline.[2][11]
Step 1: Synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide 3-Bromoaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in the presence of a condensing agent such as sodium sulfate. The resulting intermediate, N-(3-bromophenyl)-2-hydroxyiminoacetamide, is then isolated.
Step 2: Cyclization to 6-Bromoisatin The N-(3-bromophenyl)-2-hydroxyiminoacetamide is treated with a strong acid, typically concentrated sulfuric acid, at elevated temperatures (around 90°C).[2][11] This induces cyclization to form 6-bromoisatin, which precipitates upon pouring the reaction mixture into ice water and can be collected by filtration.[2][11]
Synthesis of 6-Bromoindirubin-3'-oxime (6BIO) Derivatives
The synthesis of 6BIO derivatives typically involves the reaction of 6-bromoindirubin-3'-oxime with an appropriate alkylating or acylating agent.[1]
General Procedure: 6-Bromoindirubin-3'-oxime is dissolved in a suitable solvent such as dimethylformamide (DMF). A base, for example, triethylamine (TEA), is added to the solution, followed by the addition of the desired electrophile (e.g., an alkyl halide). The reaction mixture is stirred at room temperature for a specified period (e.g., 18 hours). The product is then isolated and purified, typically by extraction and chromatography.[1]
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used and well-established method for evaluating the in vivo anti-inflammatory activity of test compounds.[17][18][19][20]
Procedure:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.[19]
-
Treatment: The test compound (e.g., a brominated isatin derivative) is administered, usually intraperitoneally, at a specific time point before or after the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[19][20]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., every hour for 5 hours) using a plethysmometer.[19]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to that in the control group.[18]
NF-κB Nuclear Translocation Assay
The nuclear translocation of the p65 subunit of NF-κB is a key event in the inflammatory response. This can be visualized and quantified using immunofluorescence microscopy.[3][5][10][14]
Procedure:
-
Cell Culture: RAW264.7 macrophage cells are seeded in appropriate culture plates.[5][14]
-
Treatment: The cells are pre-treated with the test compound for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).[14]
-
Immunofluorescence Staining: After treatment, the cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB. This is followed by incubation with a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a nuclear dye such as DAPI.[14]
-
Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The translocation of p65 from the cytoplasm to the nucleus is quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments.[10]
Caption: General experimental workflow for the synthesis and biological evaluation of brominated isatins.
Conclusion and Future Directions
The field of brominated isatins has evolved dramatically from its ancient origins in dye production to its current status as a promising area of therapeutic research. The journey from the imperial purple of Tyrian robes to the potent kinase inhibitory activity of 6BIO exemplifies the power of natural product chemistry to inspire the development of novel therapeutic agents. The diverse biological activities of brominated isatins, including their anti-inflammatory, anticancer, and neuroprotective properties, underscore their potential for addressing a range of unmet medical needs.
Future research in this area will likely focus on several key aspects. The development of more efficient, scalable, and environmentally friendly synthetic routes for these compounds remains an important goal. Further elucidation of the complex mechanisms of action of brominated isatins, including the identification of novel cellular targets and signaling pathways, will provide a deeper understanding of their therapeutic potential. The design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties will be crucial for translating the promise of these compounds into clinical applications. As our understanding of the intricate biology of brominated isatins continues to grow, so too will the opportunities for harnessing their unique properties for the benefit of human health.
References
- 1. rsc.org [rsc.org]
- 2. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]
- 3. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 4. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tekhelet.com [tekhelet.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-Bromoisatin CAS#: 6326-79-0 [m.chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]
- 14. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 15. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mbimph.com [mbimph.com]
Potential Research Areas for 7-Bromo-6-methylindoline-2,3-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-6-methylindoline-2,3-dione is a halogenated derivative of isatin, a versatile heterocyclic scaffold renowned for its wide array of biological activities. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2][3] The strategic placement of bromo and methyl groups on the isatin core can significantly modulate the compound's physicochemical properties and biological activity, making this compound a compelling candidate for further investigation in drug discovery and development. This guide outlines potential research areas for this compound, supported by comparative biological data of related isatin derivatives, detailed experimental protocols, and relevant signaling pathway diagrams.
Potential Research Areas
Based on the known biological activities of structurally similar isatin derivatives, the following research areas are proposed for this compound:
-
Anticancer Agent: Isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] Research could focus on evaluating the in vitro cytotoxicity of this compound against a panel of human cancer cell lines, including but not limited to leukemia, breast, colon, and lung cancer. Mechanistic studies could explore its potential to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and invasion.
-
Enzyme Inhibitor: A significant area of isatin research is its role as an enzyme inhibitor, particularly targeting kinases involved in cancer progression.[5][6] Investigating the inhibitory activity of this compound against key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Protein Kinase B (Akt), and Mitogen-Activated Protein Kinases (MAPK) could reveal its therapeutic potential in oncology.
-
Antimicrobial Agent: The isatin scaffold is a known pharmacophore in antimicrobial agents.[3] The potential of this compound as an antibacterial and antifungal agent should be explored. Screening against a panel of pathogenic bacteria and fungi would be the initial step, followed by the determination of minimum inhibitory concentrations (MICs) for active compounds.
Comparative Biological Data
Table 1: Cytotoxicity of Substituted Isatin Derivatives against Various Cancer Cell Lines
| Compound | Substitution | Cell Line | IC50 (µM) | Reference |
| 5,6,7-Tribromoisatin | 5,6,7-tribromo | U937 (human histiocytic lymphoma) | <10 | [7] |
| 5-Bromo-7-methyl isatin | 5-bromo, 7-methyl | K562 (human leukemia) | Not specified as highly active | [4] |
| 5,7-Dibromo-6-fluoro isatin | 5,7-dibromo, 6-fluoro | K562 (human leukemia) | 1.75 | [4] |
| 5,7-Dibromo-6-fluoro isatin | 5,7-dibromo, 6-fluoro | HepG2 (human hepatocellular carcinoma) | 3.20 | [4] |
| 5,7-Dibromo-6-fluoro isatin | 5,7-dibromo, 6-fluoro | HT-29 (human colon carcinoma) | 4.17 | [4] |
| 5-Bromo-6-fluoro isatin | 5-bromo, 6-fluoro | K562 (human leukemia) | 2.32 | [4] |
Experimental Protocols
The following are detailed methodologies for the synthesis of the parent isatin scaffold and key biological assays, which can be adapted for the investigation of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through a two-step process involving the synthesis of the 6-methylisatin precursor followed by regioselective bromination.
Step 1: Synthesis of 6-Methylisatin via Sandmeyer Reaction [8][9][10]
-
Preparation of Isonitrosoacetanilide: In a suitable reaction vessel, dissolve 2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.
-
To this solution, add a solution of chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (1.1 equivalents) in water, while maintaining the temperature below 10°C.
-
Slowly add a solution of sodium sulfate in water. Heat the mixture to reflux for approximately 1-2 hours.
-
Cool the reaction mixture and filter the precipitate. Wash the solid with cold water and dry to yield the isonitrosoacetanilide intermediate.
-
Cyclization to 6-Methylisatin: Add the dried isonitrosoacetanilide intermediate portion-wise to pre-heated concentrated sulfuric acid at 60-70°C.
-
After the addition is complete, heat the mixture to 80-90°C for a short period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry to obtain 6-methylisatin.
Step 2: Electrophilic Bromination of 6-Methylisatin [11][12][13][14]
-
Dissolve 6-methylisatin (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
To this solution, add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 equivalents) or bromine (1.1 equivalents) dropwise at room temperature. The methyl group at the 6-position is expected to direct bromination to the 7-position.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Filter the precipitate, wash with water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash again with water and dry the solid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.
In Vitro Cytotoxicity MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase (e.g., VEGFR2, Akt).
-
Assay Components: Prepare the following reagents: kinase buffer, purified active kinase, substrate specific to the kinase, ATP, and the test compound.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the purified kinase. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect the phosphorylated product.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Signaling Pathways and Visualizations
Isatin derivatives have been shown to modulate several key signaling pathways implicated in cancer. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways, which are potential targets for this compound.
References
- 1. Effects of an isatin derivative on tumor cell migration and angiogenesis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08448G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 10. synarchive.com [synarchive.com]
- 11. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
Methodological & Application
Synthesis of 6-Bromo-7-methylindoline-2,3-dione from 7-Methylisatin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-bromo-7-methylindoline-2,3-dione, a valuable building block in medicinal chemistry and drug development, starting from 7-methylisatin. The synthesis involves a regioselective electrophilic bromination reaction. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Isatin and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The strategic functionalization of the isatin core allows for the modulation of its physicochemical and pharmacological properties. The introduction of a bromine atom and a methyl group at specific positions, as in 6-bromo-7-methylindoline-2,3-dione, is a key strategy for enhancing its potential as a bioactive molecule. The title compound is often mistakenly referred to as 7-bromo-6-methylindoline-2,3-dione; however, the electrophilic bromination of 7-methylisatin is highly regioselective. The electron-donating methyl group at the C7 position directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent heterocyclic ring, the bromination favorably occurs at the C6 position.[1] This document details a reliable method for the synthesis of 6-bromo-7-methylindoline-2,3-dione.
Synthesis of 6-Bromo-7-methylindoline-2,3-dione
The synthesis of 6-bromo-7-methylindoline-2,3-dione is achieved through the direct electrophilic bromination of 7-methylisatin. A mild and selective brominating agent, N-bromosuccinimide (NBS), in a suitable solvent such as dimethylformamide (DMF) at controlled temperatures, allows for the targeted introduction of the bromine atom at the C6 position.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 7-Methylisatin | |
| CAS Number | 1127-59-9 | |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Product | 6-Bromo-7-methylindoline-2,3-dione | |
| CAS Number | 129833-54-1 | [1] |
| Molecular Formula | C₉H₆BrNO₂ | |
| Molecular Weight | 240.05 g/mol | [1] |
| Reaction Data | ||
| Yield | Not explicitly stated in the available literature, but electrophilic brominations of this type are generally high-yielding. | |
| Spectroscopic Data | ||
| ¹H NMR (Predicted) | The methyl group protons at C7 are expected to appear as a sharp singlet around δ 2.3-2.5 ppm. | [1] |
Experimental Protocol
This protocol is based on established methods for the regioselective bromination of activated aromatic compounds.
Materials
-
7-Methylisatin
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Water
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-methylisatin (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.0 to 1.1 equivalents) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for the appropriate time (typically several hours to overnight). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-bromo-7-methylindoline-2,3-dione.
Synthetic Workflow
Caption: Synthetic workflow for 6-Bromo-7-methylindoline-2,3-dione.
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Dimethylformamide is a skin and respiratory irritant. Avoid inhalation and skin contact.
Conclusion
The described protocol provides a reliable and regioselective method for the synthesis of 6-bromo-7-methylindoline-2,3-dione from 7-methylisatin. This compound serves as a key intermediate for the development of novel therapeutic agents, and this detailed application note is intended to facilitate its synthesis in a research setting.
References
Application Notes and Protocols: Direct Bromination of 7-Methyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1H-indole-2,3-dione, also known as 7-methylisatin, is a heterocyclic compound of significant interest in medicinal chemistry. Isatin and its derivatives exhibit a wide range of biological activities, and halogenation of the aromatic ring can further modulate these properties. This document provides a detailed protocol for the direct bromination of 7-methyl-1H-indole-2,3-dione to yield 5-bromo-7-methyl-1H-indole-2,3-dione. The regioselectivity of this electrophilic aromatic substitution is directed to the C-5 position, which is a common feature in the halogenation of isatin derivatives.
Reaction Scheme
The direct bromination of 7-methyl-1H-indole-2,3-dione proceeds via an electrophilic aromatic substitution mechanism. The isatin ring system is activated towards electrophilic attack, and the presence of the methyl group at the 7-position influences the regiochemical outcome of the reaction. The primary product formed is 5-bromo-7-methyl-1H-indole-2,3-dione.
Caption: Reaction scheme for the direct bromination of 7-methyl-1H-indole-2,3-dione.
Quantitative Data Summary
The following table summarizes the key quantitative data for the direct bromination of 7-methyl-1H-indole-2,3-dione.
| Parameter | Value | Reference |
| Product | 5-Bromo-7-methyl-1H-indole-2,3-dione | [1] |
| CAS Number | 77395-10-9 | [2] |
| Molecular Formula | C₉H₆BrNO₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1] |
| Yield | 50% | [1] |
| Appearance | Red solid | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.22 (s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), 2.27 (s, 3H) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 184.0, 160.0, 148.9, 141.2, 124.8, 124.6, 119.5, 114.7, 15.64 | [1] |
Experimental Protocol
This protocol details the direct bromination of 7-methyl-1H-indole-2,3-dione. While a specific detailed procedure for this exact transformation is not widely published, the following is a comprehensive protocol based on a reported synthesis and general procedures for the bromination of isatin derivatives[1].
Materials:
-
7-Methyl-1H-indole-2,3-dione (Substrate)
-
Bromine (Br₂) (Reagent)
-
Glacial Acetic Acid (Solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-methyl-1H-indole-2,3-dione (e.g., 1.0 g, 6.20 mmol) in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (e.g., 2.0 g, 12.40 mmol) in glacial acetic acid to the stirred solution of the substrate at room temperature.
-
Reaction: Heat the reaction mixture at 90°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water (e.g., 100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromo-7-methyl-1H-indole-2,3-dione as a red solid.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the direct bromination of 7-methyl-1H-indole-2,3-dione.
Caption: Workflow for the direct bromination of 7-methyl-1H-indole-2,3-dione.
Signaling Pathways and Logical Relationships
The regioselectivity of the bromination reaction is governed by the principles of electrophilic aromatic substitution on a substituted benzene ring. The isatin moiety contains both activating (the amino group of the lactam) and deactivating (the carbonyl groups) functionalities.
Caption: Factors influencing the regioselectivity of bromination.
The -NH- group of the lactam is an ortho-, para-director, activating the C-5 and C-7 positions. The carbonyl groups are deactivating and meta-directing. The 7-methyl group is also an ortho-, para-director. The cumulative effect of these substituents favors electrophilic attack at the C-5 position, leading to the observed product.
References
Application Notes & Protocols: Sandmeyer Isatin Synthesis for Substituted Indoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a pivotal class of heterocyclic compounds, serving as versatile precursors for the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][2][3] The indole nucleus is a core structural motif in numerous natural products and therapeutic agents, exhibiting activities such as anticancer, anti-HIV, antibacterial, and anti-inflammatory properties.[1][4][5][6][7]
The Sandmeyer isatin synthesis, first reported in 1919, remains one of the most fundamental and widely used methods for preparing isatins from anilines.[1][8] The process involves two primary steps: the formation of an isonitrosoacetanilide intermediate via condensation, followed by an acid-catalyzed intramolecular cyclization to yield the isatin ring system.[8][9] These resulting isatins are not the final indole products but are crucial intermediates that can be readily converted into a diverse range of substituted indoles.[10]
These application notes provide a detailed overview of the Sandmeyer synthesis, subsequent transformations to substituted indoles, experimental protocols, and quantitative data to guide researchers in applying this methodology.
Reaction Mechanism and Experimental Workflow
The overall process can be logically divided into two main stages:
-
Stage 1: Sandmeyer Synthesis of Substituted Isatins.
-
Stage 2: Conversion of Isatins to Substituted Indoles.
Stage 1: Sandmeyer Isatin Synthesis
The synthesis begins with the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[4][11] This reaction forms an isonitrosoacetanilide intermediate. This intermediate is then isolated and treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to facilitate ring closure, forming the final isatin product.[8][9][12]
Caption: Workflow of the Sandmeyer Isatin Synthesis.
Stage 2: Synthesis of Substituted Indoles from Isatins
Isatins serve as excellent electrophilic precursors for creating 2,3-disubstituted indoles, which are important structural motifs in medicinal chemistry.[10] A common and effective method involves the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to the C3-carbonyl of the isatin. This step forms a 3-hydroxy-3-substituted oxindole intermediate. Subsequent reduction of this intermediate, often with a reagent like borane (BH3) or lithium aluminum hydride (LiAlH4), affects the C2-carbonyl and the hydroxyl group to yield the final 2,3-disubstituted indole.[10][13]
Caption: Conversion of Isatin to a 2,3-Disubstituted Indole.
Application Notes
-
Scope and Limitations: The classical Sandmeyer synthesis is highly effective for anilines bearing electron-withdrawing groups.[4] However, the reaction often fails or provides low yields when the aniline contains strong electron-donating groups.[4] Another significant challenge arises with anilines that are highly substituted or have high lipophilicity, as this can lead to poor solubility in the aqueous reaction media and incomplete cyclization during the acid-catalyzed step.[12]
-
Process Optimization: To address solubility issues with lipophilic substrates, the use of co-solvents or alternative acids for cyclization has been explored. Methanesulfonic acid has proven to be a more effective medium than sulfuric acid for poorly soluble oximinoacetanilides, leading to improved yields of the corresponding isatins.[12] The temperature of the cyclization step is critical; temperatures that are too low result in no reaction, while excessively high temperatures can cause decomposition.[14]
-
Regioisomers: The use of meta-substituted anilines can lead to the formation of a mixture of 4- and 6-substituted isatin regioisomers.[15] These isomers can often be separated by exploiting differences in their solubility during a pH-controlled precipitation process. For example, 4-bromoisatin can be precipitated with acetic acid, followed by the precipitation of 6-bromoisatin with concentrated HCl.[14]
-
Applications in Drug Development: Isatin derivatives are precursors to a multitude of pharmacologically active compounds.[1][6] They are used to synthesize Schiff bases and spirooxindoles, which have demonstrated a wide range of biological activities, including anti-cancer, anti-HIV, anti-diabetic, and neuroprotective effects.[2][5][9] The facile conversion of isatins to 2,3-disubstituted indoles is particularly valuable, as this scaffold is present in selective s-PLA₂ inhibitors like LY311727.[10]
Experimental Protocols
Protocol 1: General Sandmeyer Synthesis of a Substituted Isatin (Example: Bromo-isatin from 3-Bromoaniline)
This protocol is adapted from the synthesis of 4- and 6-bromoisatin.[14]
Step 1: Preparation of 3-bromoisonitrosoacetanilide (Intermediate)
-
In a 5-L flask, prepare a solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 mL of water. Warm to 30 °C to dissolve the solids.
-
In a separate beaker, dissolve 3-bromoaniline (43 g, 0.25 mol) with warming in a mixture of 150 mL of water and 25 mL of concentrated HCl.
-
Prepare a third solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 mL of water.
-
Add the 3-bromoaniline solution and the hydroxylamine solution to the flask containing the chloral hydrate. A thick white suspension will form.
-
Heat the mixture. A thick paste will form around 60–70 °C. Continue heating at 80–100 °C for 2 hours.
-
Cool the mixture to 80 °C and filter the solid product. The solid can be used directly in the next step.
Step 2: Cyclization to Bromo-isatin
-
Carefully heat concentrated H₂SO₄ (200 mL) to 60 °C with mechanical stirring.
-
Remove the heat source and add the crude 3-bromoisonitrosoacetanilide (15 g) in small portions over 20 minutes, ensuring the temperature remains between 60–65 °C.
-
Once the addition is complete, heat the mixture to 80 °C, then cool to 70 °C.
-
Pour the reaction mixture slowly onto 2.5 L of crushed ice.
-
Allow the mixture to stand for 1 hour. The orange precipitate, a mixture of 4- and 6-bromo-isatin, is collected by filtration.
-
Wash the solid with water (2 x 60 mL) and dry at 40 °C.
Protocol 2: Synthesis of a 2,3-Disubstituted Indole from Isatin
This protocol is a general method based on nucleophilic addition followed by reduction.[10][13]
Step 1: Nucleophilic Addition of a Grignard Reagent
-
To a solution of N-protected isatin (e.g., N-benzyl isatin, 1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., Argon), add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-substituted oxindole, which can be used in the next step without further purification.
Step 2: Reduction to the 2,3-Disubstituted Indole
-
Dissolve the crude 3-hydroxy-3-substituted oxindole from the previous step in anhydrous THF (10 mL) under an inert atmosphere.
-
Add a reducing agent such as borane-THF complex (BH₃·THF, 2.0 mmol, 1.0 M solution in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-disubstituted indole.
Quantitative Data
Table 1: Representative Yields of Substituted Isatins via Sandmeyer Synthesis
| Starting Aniline | Product Isatin | Cyclization Conditions | Yield (%) | Reference(s) |
| Aniline | Isatin | Conc. H₂SO₄ | >75% | [5][7] |
| 3-Bromoaniline | 4-Bromoisatin | Conc. H₂SO₄, 80°C | 46% | [14] |
| 3-Bromoaniline | 6-Bromoisatin | Conc. H₂SO₄, 80°C | 21% | [14] |
| 2-Bromoaniline | 7-Bromoisatin | Conc. H₂SO₄ | 74% | [14] |
| 3-Methyl-4-methoxyaniline | 4-Methoxy-5-methylisatin | PPA, Δ | 34% | [15] |
| 2,3-dimethoxy-4-methylaniline | 6,7-dimethoxy-5-methylisatin | PPA, 100°C | 70% | [15] |
PPA = Polyphosphoric acid
Table 2: Synthesis of 3-Substituted Indoles from Isatin via LiAlH₄ Reduction
This method involves the one-pot addition of an organometallic reagent followed by reduction with LiAlH₄.[13]
| Organometallic Reagent | Product | Yield (%) | Reference(s) |
| Phenyllithium | 3-Phenylindole | 60% | [13] |
| 2-Thienyllithium | 3-(2-Thienyl)indole | 55% | [13] |
| Phenylmagnesium bromide | 3-Phenylindole | 40% | [13] |
| Benzylmagnesium chloride | 3-Benzylindole | 30% | [13] |
References
- 1. biomedres.us [biomedres.us]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. journals.irapa.org [journals.irapa.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. nmc.gov.in [nmc.gov.in]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile regiospecific synthesis of 2,3-disubstituted indoles from isatins - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04555F [pubs.rsc.org]
- 11. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. scribd.com [scribd.com]
Application Notes and Protocols: 7-Bromo-6-methylindoline-2,3-dione as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-6-methylindoline-2,3-dione, a substituted isatin derivative, serves as a valuable scaffold in medicinal chemistry for the development of potent kinase inhibitors. The isatin core is a privileged structure, forming the basis of several clinically approved drugs and investigational compounds.[1][2] The strategic placement of the bromo and methyl groups on the indole ring can significantly influence the molecule's physicochemical properties and biological activity, potentially enhancing binding affinity and selectivity for target kinases.[3] The electron-withdrawing nature of the bromine atom can alter the electron density of the ring system, while the methyl group can provide steric bulk and block metabolic oxidation, thereby improving the pharmacokinetic profile of the resulting inhibitor. This document provides detailed protocols for the synthesis of kinase inhibitors derived from this compound, quantitative data on their biological activity, and an overview of the targeted signaling pathways.
Synthesis of Kinase Inhibitors from this compound
The reactive dicarbonyl functionality at the C2 and C3 positions of the isatin core allows for a variety of chemical transformations to generate diverse libraries of kinase inhibitors. Key synthetic strategies include N-alkylation and condensation reactions at the C3-carbonyl group.
General Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 7-Bromo-6-methylisatin-derived Hydrazone as a Potential CDK2 Inhibitor
This protocol describes the synthesis of a potential Cyclin-Dependent Kinase 2 (CDK2) inhibitor via a condensation reaction between this compound and a substituted benzoylhydrazine. Isatin-based hydrazones have shown promise as CDK2 inhibitors.[1][4][5]
Materials:
-
This compound
-
Substituted benzoylhydrazine (e.g., 4-nitrobenzoylhydrazine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
To this solution, add the substituted benzoylhydrazine (1.0 eq).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid precipitate formed is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: N-Alkylation of this compound
This protocol details the N-alkylation of the isatin core, a common strategy to introduce further diversity and modulate the pharmacological properties of the resulting compounds.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (10 mL/mmol).
-
Cool the flask in an ice bath to 0 °C.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. A color change is typically observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Kinase Inhibitory Activity
The following tables summarize the inhibitory activity (IC₅₀ values) of various isatin derivatives against key kinases. While not all compounds are direct derivatives of this compound, this data provides valuable structure-activity relationship (SAR) insights for the isatin scaffold.
Table 1: Inhibitory Activity of Isatin Derivatives against CDK2
| Compound ID | Substitution on Isatin Ring | IC₅₀ (µM) vs. CDK2 | Reference |
| 4j | 5-Cl, N-benzylidene-4-methyl | 0.2456 | [6] |
| 4k | 5-Br, N-benzylidene-4-methyl | 0.3006 | [6] |
| 1 | 5-NO₂, N-benzoyl | 0.246 | [7] |
Table 2: Inhibitory Activity of Isatin Derivatives against VEGFR-2
| Compound ID | Substitution on Isatin Ring | IC₅₀ (nM) vs. VEGFR-2 | Reference |
| 13 | N-substituted thiazolidine-2,4-dione | 69.11 | [8] |
| 14 | N-substituted thiazolidine-2,4-dione | 85.89 | [8] |
| 12b | N-sulfonamide | 23.10 | [9] |
| 11c | N-sulfonamide | 30.10 | [9] |
Targeted Signaling Pathways
Kinase inhibitors derived from the isatin scaffold have been shown to target several critical signaling pathways implicated in cancer and other diseases.
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinases, particularly CDK2, are key regulators of the cell cycle.[5] Overexpression of CDK2 is common in many cancers, leading to uncontrolled cell proliferation. Isatin-based inhibitors can bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest, typically at the G1/S or G2/M phase.
Caption: Inhibition of the CDK2 signaling pathway by an isatin derivative.
VEGFR-2 and Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Isatin-based inhibitors can block the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by an isatin derivative.
Kinase Inhibition Assay Protocol
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.
-
Kinase Reaction: a. To the wells of a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations. b. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Plot the luminescence signal against the inhibitor concentration. b. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the kinase activity by 50%.
Conclusion
This compound is a versatile and promising precursor for the synthesis of a wide range of kinase inhibitors. The synthetic accessibility and the potential for chemical modification at multiple positions make it an attractive starting point for drug discovery campaigns targeting various kinases involved in pathological signaling pathways. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing novel therapeutics.
References
- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Protocol for N-Alkylation of 7-Bromo-6-methylindoline-2,3-dione
Application Note
Introduction
N-alkylation of the isatin scaffold is a crucial synthetic step in the development of various heterocyclic compounds with significant biological activities. Isatin and its derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The functionalization at the N-1 position of the indoline-2,3-dione core can significantly modulate these biological effects. This document provides a detailed protocol for the N-alkylation of 7-Bromo-6-methylindoline-2,3-dione, a substituted isatin derivative, under phase transfer catalysis (PTC) conditions. This method offers high yields and straightforward product isolation, making it suitable for drug discovery and development applications.
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals working in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences.
General Reaction Scheme
The N-alkylation of this compound proceeds via the deprotonation of the nitrogen atom by a base, followed by nucleophilic attack on an alkylating agent. The use of a phase transfer catalyst facilitates the reaction between the isatin salt and the alkyl halide.
Caption: General reaction for the N-alkylation of this compound.
Experimental Protocol
This protocol is adapted from the general procedure for the N-alkylation of substituted isatins under phase transfer catalysis conditions.[1]
Materials and Reagents
-
This compound
-
Alkylating agents (e.g., methyl iodide, ethyl bromide, benzyl bromide, propargyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium Bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.3 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
-
Addition of Alkylating Agent:
-
To the stirred suspension, add the desired alkylating agent (1.1 eq) dropwise at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford the pure N-alkylated product.
-
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the N-alkylation of 6-bromoindoline-2,3-dione with various alkylating agents, based on a published study.[1]
| Entry | Alkylating Agent (R-X) | Product (N-Substituent) | Yield (%) |
| 1 | 4-Methylbenzyl bromide | 1-(4-Methylbenzyl) | 75-85 |
| 2 | Propargyl bromide | 1-Propargyl | 75-85 |
| 3 | Ethyl bromide | 1-Ethyl | 75-85 |
| 4 | 1,3-Dibromopropane | 1-(3-Bromopropyl) | 75-85 |
| 5 | 11-Bromo-1-undecene | 1-(Undec-10-en-1-yl) | 75-85 |
| 6 | Methyl iodide | 1-Methyl | 75-85 |
| 7 | Benzyl bromide | 1-Benzyl | 75-85 |
| 8 | 1,10-Dibromodecane | 1-(10-Bromodecyl) | 75-85 |
| 9 | 4-Bromobenzyl bromide | 1-(4-Bromobenzyl) | 75-85 |
Characterization Data
The synthesized N-alkylated this compound derivatives should be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. The expected spectroscopic data will vary depending on the specific alkyl group introduced.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the N-alkylation of this compound.
Caption: Experimental workflow for N-alkylation.
References
Application Notes and Protocols for the Development of Antimicrobial Agents from 7-Bromo-6-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Isatin (1H-indole-2,3-dione) and its derivatives have garnered considerable attention as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] The strategic modification of the isatin scaffold allows for the fine-tuning of its biological properties. The introduction of a bromine atom and a methyl group at specific positions, as in 7-Bromo-6-methylindoline-2,3-dione, is a targeted design strategy to potentially enhance its antimicrobial efficacy. Halogenation can increase lipophilicity, which may lead to greater permeability of bacterial cell membranes.[4][5] This document provides detailed application notes and experimental protocols for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of this compound as a potential antimicrobial agent.
Synthesis of this compound
The proposed synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 7-methylisatin, via the Sandmeyer reaction, followed by regioselective bromination.
Experimental Protocol: Synthesis of 7-methylisatin (Sandmeyer Synthesis)
This protocol is adapted from optimized procedures for the synthesis of isatin derivatives from anilines.[6][7]
Materials:
-
2-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate (anhydrous)
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Water (deionized)
-
Ethanol
Procedure:
-
Preparation of Isonitrosoacetanilide Intermediate:
-
In a round-bottom flask, dissolve 2-methylaniline (1.0 equivalent) in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of chloral hydrate (1.2 equivalents) and hydroxylamine hydrochloride (1.1 equivalents) in water.
-
Add the diazonium salt solution dropwise to the chloral hydrate/hydroxylamine hydrochloride solution with vigorous stirring.
-
Heat the reaction mixture to 70-75°C for 6 hours.
-
Cool the mixture to room temperature, and collect the precipitated isonitrosoacetanilide by filtration. Wash with cold water and dry.
-
-
Cyclization to 7-methylisatin:
-
Carefully add the dried isonitrosoacetanilide to concentrated sulfuric acid at a controlled temperature (e.g., 60-70°C).
-
Stir the mixture until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated 7-methylisatin by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure 7-methylisatin.
-
Experimental Protocol: Regioselective Bromination of 7-methylisatin
This protocol is based on the principles of electrophilic aromatic bromination of substituted isatins. The methyl group at the 7-position is expected to direct bromination to the 6-position due to steric hindrance at the 5 and 8-positions.[7][8]
Materials:
-
7-methylisatin
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (catalytic amount)
-
Acetic acid (solvent)
Procedure:
-
Dissolve 7-methylisatin (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of representative Gram-positive and Gram-negative bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923)
-
Gram-negative bacteria (e.g., Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the stock solution (appropriately diluted in MHB to twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 110 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
-
Optionally, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the growth control.
-
Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Data Presentation: Expected Antimicrobial Activity
The following tables summarize hypothetical MIC and MBC values for this compound against representative bacterial strains, based on the known activity of similar halogenated isatin derivatives.[4][5][9]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 8 - 32 |
| Bacillus subtilis | Positive | 4 - 16 |
| Escherichia coli | Negative | 16 - 64 |
| Pseudomonas aeruginosa | Negative | 32 - 128 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 32 - 128 |
| Bacillus subtilis | Positive | 16 - 64 |
| Escherichia coli | Negative | 64 - 256 |
| Pseudomonas aeruginosa | Negative | >256 |
Elucidation of Mechanism of Action
Preliminary studies to understand how this compound exerts its antimicrobial effect can focus on two common mechanisms for isatin derivatives: disruption of bacterial cell membrane integrity and inhibition of quorum sensing.
Experimental Protocol: Bacterial Cell Membrane Permeability Assay
This assay uses the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
Bacterial culture (e.g., S. aureus or E. coli)
-
This compound
-
Propidium Iodide (PI) solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or fluorometer
Procedure:
-
Grow the bacterial culture to the mid-log phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.5.
-
Treat the bacterial suspension with this compound at its MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (no compound).
-
Incubate at 37°C for 1-2 hours.
-
Add PI to a final concentration of 10 µg/mL and incubate in the dark for 15 minutes.
-
Analyze the samples by fluorescence microscopy (observe for red fluorescent cells) or by measuring the fluorescence intensity using a fluorometer (Excitation: ~535 nm, Emission: ~617 nm). An increase in fluorescence indicates membrane damage.
Quorum Sensing Inhibition
Isatin derivatives have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[6] The las and rhl systems in Pseudomonas aeruginosa are well-characterized QS pathways that are potential targets.[7][10][11] Inhibition of these pathways can be assessed using reporter strains or by measuring the production of QS-controlled virulence factors.
Conceptual Signaling Pathway: The diagram below illustrates the las quorum-sensing system in P. aeruginosa and the potential point of inhibition by this compound.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Isatin Derivatives: A Frontier in Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Quorum Sensing and its Inhibition in Pseudomonas aeruginosa: Molecular Targets and Mode of Action. | Semantic Scholar [semanticscholar.org]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. 7-Methylisatin | 1127-59-9 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The development of thymol–isatin hybrids as broad-spectrum antibacterial agents with potent anti-MRSA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quorum Sensing and its Inhibition in Pseudomonas aeruginosa: Molecular Targets and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Bromo-6-methylindoline-2,3-dione in Multi-component Reactions
Introduction
7-Bromo-6-methylindoline-2,3-dione, a substituted derivative of isatin, serves as a versatile and powerful building block in the field of synthetic organic and medicinal chemistry. The strategic placement of a bromine atom and a methyl group on the indole core modulates the electronic properties and steric profile of the molecule, influencing its reactivity and the biological activity of its derivatives.[1] Multi-component reactions (MCRs), which involve the simultaneous combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[1] Isatins are particularly well-suited for MCRs, leading to a wide array of complex heterocyclic scaffolds, most notably spirooxindoles.[2] This document provides detailed protocols and application notes for the use of this compound in a key class of MCRs: the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives via a 1,3-dipolar cycloaddition.
Core Application: Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives
A primary application of this compound in MCRs is the synthesis of spirooxindole-pyrrolidine scaffolds.[3][4][5] This is typically achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction. The reaction involves the in situ generation of an azomethine ylide from the condensation of this compound and an amino acid (such as sarcosine or L-proline). This transient 1,3-dipole is then trapped by a dipolarophile (an activated alkene, such as a chalcone) to yield the desired spirocyclic system with high regio- and stereoselectivity.[1][3][5]
Experimental Protocols
Protocol 1: Three-Component Synthesis of a 7'-Bromo-6'-methylspiro[indoline-3,2'-pyrrolidine] Derivative
This protocol describes a general procedure for the synthesis of a spirooxindole-pyrrolidine derivative via the 1,3-dipolar cycloaddition of an azomethine ylide with a chalcone.
Materials and Reagents:
-
This compound (1.0 mmol, 240.05 mg)
-
Sarcosine (N-methylglycine) (1.1 mmol, 98.0 mg)
-
(E)-1,3-Diphenylprop-2-en-1-one (Chalcone) (1.0 mmol, 208.26 mg)
-
Methanol (ACS Grade, 20 mL)
-
Ethyl acetate
-
n-Hexane
-
Silica gel (100-200 mesh) for column chromatography
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol), sarcosine (1.1 mmol), and (E)-1,3-diphenylprop-2-en-1-one (1.0 mmol).
-
Add 20 mL of methanol to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer with a heating plate.
-
Heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired 7'-bromo-1',4'-dimethyl-3',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one as a solid.
-
Characterize the final product using NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes representative yields for the three-component synthesis of spiro[indoline-pyrrolidine] derivatives based on general procedures for substituted isatins.
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Sarcosine | Chalcone | Methanol | Reflux | 3 | ~85-95 |
| 2 | 5-Chloroisatin | Sarcosine | (E)-3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one | Methanol | Reflux | 2.5 | 92 |
| 3 | Isatin | L-Proline | (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | Ethanol | Reflux | 4 | 88 |
| 4 | This compound | L-Proline | trans-1,2-Dibenzoylethylene | Acetonitrile | Reflux | 5 | ~80-90 |
| 5 | 5-Nitroisatin | Sarcosine | Chalcone | Methanol | Reflux | 2 | 94 |
Yields for Entry 1 and 4 are estimated based on typical outcomes for this reaction type, as specific literature data for this exact substrate was not available in the initial search.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of spirooxindole derivatives.
Reaction Mechanism Diagram
Caption: Mechanism of 1,3-dipolar cycloaddition for spirooxindole synthesis.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by a spirooxindole.
Biological Significance
The spirooxindole scaffold is a "privileged structure" in medicinal chemistry, frequently found in natural alkaloids and synthetic compounds with a broad spectrum of biological activities. Derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The specific substitutions on the oxindole ring and the pyrrolidine ring, which can be easily varied through the MCR approach, allow for the fine-tuning of these biological activities. The 7-bromo-6-methyl substitution pattern, in particular, introduces lipophilicity and potential halogen bonding interactions, which can enhance binding affinity to biological targets and improve pharmacokinetic properties. Further screening of the synthesized library of spirooxindoles is essential to determine their specific therapeutic potential.
References
- 1. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Facile access to regio- and stereoselective synthesis of highly functionalized spiro[indoline-3,2′-pyrrolidines] incorporating a pyrene moiety: experimental, photophysical and theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis [inis.iaea.org]
Application Note: HPLC Purification of 7-Bromo-6-methylindoline-2,3-dione
This application note provides a detailed protocol for the purification of 7-Bromo-6-methylindoline-2,3-dione using High-Performance Liquid Chromatography (HPLC). The described method is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reproducible purification strategy for this class of compounds.
Introduction
This compound, a substituted isatin derivative, is a valuable building block in medicinal chemistry and organic synthesis. Isatin and its analogs exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[1][2] Efficient purification is critical to ensure the quality and purity of the final compound for subsequent applications. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and purification of such compounds, offering high resolution and scalability.[3][4][5] This protocol outlines a general yet effective RP-HPLC method adaptable for the purification of this compound.
Experimental Protocol
This protocol is based on established methods for the separation of related indoline and isatin derivatives.[4][6]
Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column is recommended. Typical dimensions for semi-preparative purification are 10 mm x 250 mm with 5 µm particle size.
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Additive: Trifluoroacetic acid (TFA), HPLC grade.
-
Sample: Synthesized crude this compound.
-
Sample Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade acetonitrile and mix thoroughly.
-
Degassing: Degas both mobile phases prior to use by sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Sample Preparation
-
Accurately weigh a portion of the crude this compound.
-
Dissolve the sample in a minimal amount of the sample diluent (e.g., 50% Acetonitrile in Water). The final concentration should be in the range of 1-10 mg/mL, depending on solubility and the scale of purification.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Column | C18, 10 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[6] |
| Injection Volume | 500 µL (can be adjusted based on concentration and column capacity) |
| Run Time | 30 minutes |
Gradient Elution Program
A gradient elution is typically employed to ensure good separation of the target compound from impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound as it elutes from the column.
-
Solvent Evaporation: Combine the collected fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization/Extraction: The remaining aqueous fraction can be lyophilized to obtain the purified compound as a solid. Alternatively, the compound can be extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the organic solvent.
-
Purity Analysis: Analyze the purity of the final product using analytical HPLC. The purity of synthesized isatin derivatives is often established to be ≥98% by analytical HPLC before further biological assays.[7]
Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Expected Results
The described HPLC method is expected to provide good separation of this compound from common impurities found in the crude reaction mixture. The retention time of the target compound will depend on the exact HPLC system, column, and mobile phase conditions. It is anticipated that the target compound, being relatively nonpolar, will elute at a higher concentration of the organic mobile phase (acetonitrile). The use of a C18 column provides a hydrophobic stationary phase suitable for the retention of such compounds.[4] The addition of TFA to the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and improved resolution.[4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution/Peak Tailing | Inappropriate mobile phase composition or pH. | Optimize the gradient profile. Adjust the concentration of TFA. |
| Low Recovery | Poor solubility of the compound. Adsorption to the column. | Change the sample diluent. Check the pH of the mobile phase. |
| No Peak or Very Small Peak | Injection issue. Detector issue. Compound not eluting. | Check the injector and syringe. Verify detector settings. Run a stronger gradient (higher %B). |
| Broad Peaks | Column overloading. Column degradation. | Reduce sample concentration or injection volume. Replace the column. |
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. By following the outlined steps for sample preparation, HPLC method parameters, and post-purification processing, researchers can achieve high purity of the target compound. The provided workflow and troubleshooting guide will further aid in the successful implementation of this purification method.
References
- 1. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Separation of 5-Bromoisatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. cetjournal.it [cetjournal.it]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for 7-Bromo-6-methylindoline-2,3-dione characterization
Application Note: Characterization of 7-Bromo-6-methylindoline-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, a substituted isatin, belongs to a class of heterocyclic compounds known for their versatile biological activities and applications as synthetic intermediates in drug discovery.[1][2] Accurate and comprehensive characterization is crucial to confirm its identity, purity, and structural integrity. This document provides detailed protocols and data for the analytical characterization of this compound using various instrumental techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase method is typically employed for isatin derivatives.[3][4]
Experimental Protocol: HPLC Purity Analysis
-
System Preparation:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Prepare a filtered and degassed solution of Acetonitrile (MeCN) and water (e.g., 70:30 v/v). For Mass Spectrometry-compatible methods, replace any non-volatile acids like phosphoric acid with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan (a maximum absorption around 295-400 nm is expected for isatin derivatives).[4][5]
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a 100 µg/mL stock solution.
-
Perform serial dilutions as necessary to fall within the linear range of the detector.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Data Presentation: HPLC
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on exact conditions, but expect a single sharp peak. |
| Purity | >95% (typical for a purified compound) |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | >2000 |
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for isatins as it can resolve the N-H proton signal.[4]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Instrument: 400 MHz (or higher) NMR spectrometer.[4]
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 1024 or more) and a longer relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective nuclei in the molecule.
-
Data Presentation: Expected NMR Data
Note: The following are predicted values based on data for structurally similar compounds like 6-bromo-7-methyl-1H-indole-2,3-dione and other substituted isatins. Exact chemical shifts may vary.[6][7]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.1 | Singlet | 1H | N-H |
| ~7.5 | Doublet | 1H | Aromatic H (H-4) |
| ~7.3 | Doublet | 1H | Aromatic H (H-5) |
| ~2.2 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~184 | C=O (C-3) |
| ~160 | C=O (C-2) |
| ~150 | C-7a |
| ~140 | C-4 |
| ~125 | C-5 |
| ~122 | C-3a |
| ~120 | C-6 |
| ~118 | C-7 (C-Br) |
| ~16 | -CH₃ |
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Instrument Setup:
-
Instrument: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Mode: Positive ion mode is common for isatins to detect the protonated molecule [M+H]⁺.
-
Infuse the sample solution directly into the source or inject it via an HPLC system.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).
-
For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
-
Data Analysis:
-
Identify the molecular ion peak. For this compound, expect a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
In HRMS, compare the measured accurate mass with the theoretical calculated mass to confirm the elemental formula.
-
Data Presentation: Mass Spectrometry
| Parameter | Expected Value |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol |
| [M+H]⁺ (Monoisotopic) | m/z 239.9682 (for ⁷⁹Br) |
| [M+H]⁺ (Monoisotopic) | m/z 241.9662 (for ⁸¹Br) |
| Isotopic Pattern | Two major peaks of ~1:1 intensity separated by 2 Da. |
Workflow Diagram: Mass Spectrometry Analysis
Caption: Workflow for ESI-MS molecular weight determination.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule, such as carbonyls and N-H bonds.
Experimental Protocol: FTIR
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) method is simplest: place a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet: mix ~1 mg of the sample with ~100 mg of dry KBr powder, grind to a fine powder, and press into a transparent disk using a hydraulic press.
-
-
Instrument Setup:
-
Instrument: FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.
-
Place the sample in the instrument and collect the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups.
-
Data Presentation: FTIR
Note: Wavenumbers are based on typical values for substituted isatins.[6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3300 | N-H Stretch | Amide (in solid state) |
| ~1740-1760 | C=O Stretch | Amide Carbonyl (C-2) |
| ~1610-1630 | C=O Stretch | Ketone Carbonyl (C-3) |
| ~1580-1600 | C=C Stretch | Aromatic Ring |
| ~550-600 | C-Br Stretch | Aryl Bromide |
Workflow Diagram: FTIR Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. 6-bromo-7-methyl-1H-indole-2,3-dione | 129833-54-1 | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: 7-Bromo-6-methylindoline-2,3-dione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromo-6-methylindoline-2,3-dione, a key intermediate in various pharmaceutical applications.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Sandmeyer Synthesis of 6-Methylindoline-2,3-dione (6-Methylisatin)
Question: We are experiencing a significantly lower than expected yield during the initial Sandmeyer synthesis of 6-methylisatin from 3-methylaniline. What are the likely causes and how can we improve the yield?
Answer: Low yields in the Sandmeyer isatin synthesis are a common issue, often stemming from the nature of the aniline substrate and reaction conditions. Here are several potential causes and troubleshooting steps:
-
Incomplete Formation of the Isonitrosoacetanilide Intermediate: The first step of the Sandmeyer synthesis, the formation of the isonitrosoacetanilide intermediate from 3-methylaniline, chloral hydrate, and hydroxylamine, is critical.
-
Solution: Ensure all reagents are of high purity. The reaction is often carried out in an aqueous solution of sodium sulfate. Maintaining the reaction temperature and time as specified in a reliable protocol is crucial. For anilines with electron-donating groups like the methyl group, side reactions can occur. It's important to carefully control the addition of reagents and monitor the reaction progress, often characterized by the precipitation of the intermediate.[1][2][3]
-
-
Poor Solubility of the Intermediate: Substituted anilines, especially those with increased lipophilicity, can lead to intermediates with poor solubility in the aqueous reaction medium, hindering the reaction.[1]
-
Solution: While the Sandmeyer reaction is typically aqueous, the use of co-solvents like ethanol has been reported to improve the solubility of intermediates and increase yields, although this may only lead to moderate improvements.[1]
-
-
Inefficient Cyclization: The final step, the acid-catalyzed cyclization of the isonitrosoacetanilide to form the isatin ring, is highly dependent on the acid and temperature.
-
Solution: Concentrated sulfuric acid is the standard reagent for this step. The temperature must be carefully controlled, typically between 60-80°C.[4] Adding the intermediate to the pre-heated acid in portions can help manage the exothermic nature of the reaction. For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective cyclization agent, sometimes providing the product when sulfuric acid fails.[1]
-
-
Side Reactions: Electron-donating groups on the aniline ring can promote side reactions, such as the formation of tar-like byproducts, especially at elevated temperatures.
-
Solution: Maintain strict temperature control during both the formation of the intermediate and the cyclization step. Purification of the crude isatin product is often necessary to remove these byproducts. A common purification method involves dissolving the crude product in an aqueous base (like sodium hydroxide) to form the sodium salt of the isatin, filtering to remove insoluble impurities, and then re-precipitating the purified isatin by adding acid.[4]
-
Issue 2: Poor Regioselectivity and/or Low Yield in the Bromination of 6-Methylindoline-2,3-dione
Question: We are attempting to brominate 6-methylisatin to obtain the 7-bromo product, but we are observing a mixture of products and a low yield of the desired isomer. How can we improve the regioselectivity and yield?
Answer: Achieving selective bromination at the C7 position of 6-methylisatin can be challenging due to the directing effects of the substituents on the aromatic ring. Here's a breakdown of the factors and potential solutions:
-
Directing Effects of Substituents: The isatin core contains both activating (the amino group) and deactivating (the carbonyl groups) functionalities. The methyl group at C6 is an activating, ortho-, para-director. This means that electrophilic aromatic substitution, such as bromination, is likely to occur at the positions ortho and para to the methyl group. In the case of 6-methylisatin, the C5 and C7 positions are ortho to the methyl group.
-
Choice of Brominating Agent: The choice of brominating agent can significantly influence the reactivity and selectivity of the reaction.
-
Solution:
-
N-Bromosuccinimide (NBS): NBS is a milder brominating agent that can offer better regioselectivity compared to molecular bromine. The reaction is often carried out in a solvent like acetonitrile or dichloromethane.
-
Molecular Bromine (Br₂): While more reactive, molecular bromine can lead to over-bromination and the formation of multiple isomers. If using Br₂, carefully control the stoichiometry and reaction temperature. It is sometimes used in solvents like acetic acid or ethanol. Refluxing isatin in ethanol and adding bromine dropwise has been reported for the synthesis of 5,7-dibromoisatin, indicating the reactivity of the 7-position.
-
-
-
Reaction Conditions: Temperature and solvent can play a crucial role in controlling the selectivity of the bromination.
-
Solution:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the formation of the thermodynamically more stable product and reducing the rate of side reactions.
-
Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate. Experimenting with different solvents (e.g., chlorinated solvents, acetonitrile, acetic acid) may be necessary to find the optimal conditions.
-
-
-
Formation of Multiple Isomers: It is possible to obtain a mixture of 5-bromo-6-methylisatin and 7-bromo-6-methylisatin.
-
Solution: Careful purification by column chromatography or recrystallization will likely be necessary to isolate the desired 7-bromo isomer. Characterization by NMR spectroscopy will be essential to confirm the regiochemistry of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process:
-
Sandmeyer Isatin Synthesis: This step involves the reaction of 3-methylaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield 6-methylindoline-2,3-dione (6-methylisatin).[3][5]
-
Electrophilic Bromination: The 6-methylisatin is then subjected to electrophilic aromatic substitution using a suitable brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine, to introduce a bromine atom onto the aromatic ring, ideally at the 7-position.
Q2: What are the key parameters to control during the Sandmeyer isatin synthesis to maximize yield?
A2: To maximize the yield of the Sandmeyer isatin synthesis, it is crucial to control the following parameters:
-
Purity of Reagents: Use high-purity starting materials.
-
Reaction Temperature: Carefully control the temperature during both the formation of the isonitrosoacetanilide intermediate and the acid-catalyzed cyclization. Overheating can lead to the formation of undesirable byproducts.[4]
-
Acid Concentration: The concentration of the acid used for cyclization is critical. Concentrated sulfuric acid is typically used.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion at each step.
Q3: What are some common side products in the Sandmeyer isatin synthesis when using substituted anilines?
A3: When using substituted anilines, especially those with electron-donating groups, several side products can form, leading to lower yields of the desired isatin. These can include:
-
Tar-like polymers: These can result from self-condensation or other side reactions of the aniline or intermediates, particularly at higher temperatures.
-
Regioisomers: If the aniline precursor is asymmetrically substituted, there is a possibility of forming a mixture of regioisomeric isatins, although the cyclization typically occurs at the position ortho to the amino group.
-
Incompletely cyclized products: If the cyclization step is not efficient, unreacted isonitrosoacetanilide may remain in the crude product.
Q4: How can I confirm the regiochemistry of the bromination product?
A4: The most reliable method for confirming the position of the bromine atom on the isatin ring is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for the different isomers. For 7-bromo-6-methylisatin, you would expect to see a singlet for the proton at the 5-position and another singlet for the proton at the 4-position.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring will also be indicative of the substitution pattern.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique can be used to show through-space correlations between protons, which can help in definitively assigning the structure. For example, an NOE between the methyl protons and the proton at the 7-position would not be expected, whereas an NOE to the proton at the 5-position might be observed.
Data Presentation
Table 1: Reported Yields for the Sandmeyer Synthesis of Substituted Isatins
| Starting Aniline | Substituents | Reported Yield (%) | Reference |
| Aniline | Unsubstituted | >75 | [3] |
| 4-n-Hexylaniline | 4-hexyl | <5 (of intermediate) | [1] |
| 2-Fluoroaniline | 2-fluoro | Good | [2] |
Table 2: Comparison of Brominating Agents for Aromatic Compounds
| Brominating Agent | Typical Solvents | Reactivity | Selectivity | Notes |
| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | Milder | Generally higher | Often preferred for selective monobromination. |
| Molecular Bromine (Br₂) | Acetic Acid, Ethanol | Higher | Can be lower | May lead to over-bromination; requires careful control of stoichiometry and temperature. |
Experimental Protocols
Protocol 1: General Procedure for the Sandmeyer Synthesis of 6-Methylindoline-2,3-dione (6-Methylisatin)
This protocol is adapted from the Organic Syntheses procedure for unsubstituted isatin and should be optimized for 6-methylisatin.
Step A: Preparation of 2-(Hydroxyimino)-N-(3-methylphenyl)acetamide (Isonitrosoacet-m-toluidide)
-
In a suitable round-bottom flask, dissolve chloral hydrate (1.1 eq) in water.
-
To this solution, add crystallized sodium sulfate (approx. 10 eq by weight to the aniline).
-
In a separate beaker, prepare a solution of 3-methylaniline (1.0 eq) in water containing hydrochloric acid (1.1 eq) to dissolve the amine.
-
Add the 3-methylaniline hydrochloride solution to the reaction flask.
-
Finally, add a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Heat the mixture to a vigorous boil for a few minutes. The isonitrosoacetanilide intermediate should precipitate upon heating.
-
Cool the reaction mixture and collect the solid product by vacuum filtration. Wash the solid with water and air-dry. This crude intermediate is often used directly in the next step without further purification.
Step B: Cyclization to 6-Methylindoline-2,3-dione (6-Methylisatin)
-
In a round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (approx. 8 times the weight of the intermediate) to 50°C.
-
Slowly add the dry isonitrosoacet-m-toluidide from Step A in portions, ensuring the temperature of the reaction mixture is maintained between 60°C and 70°C. Use external cooling if necessary.
-
After the addition is complete, heat the mixture to 80°C and hold for 10-15 minutes to complete the cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The crude 6-methylisatin will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
For purification, the crude product can be dissolved in aqueous sodium hydroxide, filtered to remove insoluble impurities, and then re-precipitated by the addition of hydrochloric acid until the solution is acidic. The purified product is then collected by filtration, washed with water, and dried.
Protocol 2: General Procedure for the Bromination of 6-Methylindoline-2,3-dione
This is a general protocol and requires optimization for regioselectivity.
-
Dissolve 6-methylindoline-2,3-dione (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent (e.g., N-bromosuccinimide, 1.0-1.2 eq) in portions.
-
Allow the reaction to stir at a low temperature (e.g., 0°C to room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired this compound.
Visualizations
References
regioselectivity issues in the bromination of 7-methylisatin
Welcome to the technical support center for the synthesis of brominated 7-methylisatin derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to address challenges related to the regioselectivity of this important reaction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the electrophilic bromination of 7-methylisatin and why?
A1: The expected major product is 5-bromo-7-methylisatin . The regiochemical outcome is dictated by the combined electronic effects of the substituents on the isatin core. The amide (-NH-) group and the methyl (-CH₃) group are activating, ortho-, para-directors, while the two carbonyl (C=O) groups are deactivating, meta-directors.[1][2][3] In 7-methylisatin, the C7 position is blocked. The directing effects converge to make the C5 position the most electron-rich and sterically accessible site for electrophilic attack.
-
-NH group: Directs para to the C5 position (the ortho C7 position is blocked).
-
-CH₃ group: Directs ortho to the C6 position and para to the C4 position, but more strongly activates the ring overall.
-
C3-ketone: Directs meta to the C5 position.
-
C2-ketone: Directs meta to the C4 and C6 positions.
The strong activating and directing effect of the amide group towards the C5 position typically dominates, leading to 5-bromo-7-methylisatin as the primary regioisomer.
Q2: My analysis shows a mixture of regioisomers, primarily 5-bromo and 4-bromo derivatives. Why is this happening?
A2: The formation of a mixture of isomers, such as 4-bromo-7-methylisatin, indicates a loss of regioselectivity.[4][5] This can be caused by several factors:
-
Harsh Reaction Conditions: High temperatures or highly acidic conditions can overcome the subtle electronic preferences, leading to substitution at less favored positions like C4.
-
Reactive Brominating Agent: Potent brominating agents (e.g., Br₂ with a strong Lewis acid) can be less selective, reacting at multiple activated sites.
-
Steric Hindrance: While C5 is electronically favored, the specific solvent and reagent complex can influence steric accessibility, occasionally favoring the C4 position.
Q3: Why am I observing bromination on the 7-methyl group instead of the aromatic ring?
A3: Bromination of the methyl group is a benzylic bromination, which proceeds via a free-radical mechanism, not an electrophilic aromatic substitution.[6][7] This typically occurs when using N-Bromosuccinimide (NBS) under conditions that promote radical formation, such as:
-
Presence of a radical initiator (e.g., AIBN, benzoyl peroxide).[6][8]
-
Exposure to UV light.[6]
-
Reaction in a non-polar solvent like carbon tetrachloride (CCl₄).[6][8]
To favor aromatic bromination, these conditions must be avoided.
Q4: How can I prevent the formation of dibrominated products?
A4: Dibromination (e.g., 5,X-dibromo-7-methylisatin) occurs when the mono-brominated product reacts further. This is common because the first bromine atom only weakly deactivates the ring. To prevent this:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents relative to the 7-methylisatin.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second bromination.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 7-methylisatin.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of 5-bromo and 4-bromo isomers) | 1. Reaction conditions are too harsh (high temperature, strong acid).2. Brominating agent is not selective.3. Incorrect solvent choice. | 1. Lower the reaction temperature.2. Switch to a milder, more selective reagent like Pyridinium Bromochromate (PBC) or NBS without a strong catalyst.[9][10]3. Use acetic acid or DMF as the solvent, which can promote para-selectivity.[8] |
| Low Product Yield | 1. Incomplete reaction.2. Decomposition of starting material or product.3. Mechanical loss during work-up or purification.4. Impure or decomposed brominating agent (e.g., old NBS).[6] | 1. Increase reaction time or moderately increase temperature.2. Monitor the reaction by TLC to avoid prolonged heating after completion.3. Ensure efficient extraction and handle the solid product carefully.4. Use freshly recrystallized NBS for reactions.[6] |
| Benzylic Bromination (Bromination on the 7-methyl group) | 1. Reaction conditions favor a free-radical mechanism.2. Use of a radical initiator (AIBN, peroxide) or UV light.[6][8]3. Use of non-polar solvents (e.g., CCl₄).[8] | 1. Perform the reaction in the dark, excluding radical initiators.2. Use a polar solvent such as acetic acid or DMF.3. Ensure the reaction is performed under electrophilic (ionic) conditions. |
| Formation of Dibrominated Product | 1. Excess brominating agent was used.2. Reaction time was too long or temperature too high. | 1. Use no more than 1.1 equivalents of the brominating agent.2. Add the brominating agent portion-wise or via a dropping funnel.3. Monitor the reaction by TLC and quench it promptly upon consumption of the starting material. |
| Formation of Oxidized Byproducts | 1. The methyl group is susceptible to oxidation.[4]2. Some brominating agents can also be strong oxidizers (e.g., those with chromium).[4] | 1. Choose a non-oxidizing brominating agent like NBS.2. Maintain moderate reaction temperatures to minimize side reactions. |
Section 3: Visual Guides & Workflows
Directing Effects on 7-Methylisatin
The following diagram illustrates the electronic influences of the substituents on the 7-methylisatin core, highlighting why the C5 position is favored for electrophilic attack.
Caption: Electronic directing effects in 7-methylisatin.
Troubleshooting Workflow for Poor Regioselectivity
This workflow provides a logical sequence of steps to diagnose and solve issues with regioselectivity.
References
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 4. 7-Methylisatin | 1127-59-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 7-Bromo-6-methylindoline-2,3-dione
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 7-Bromo-6-methylindoline-2,3-dione.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, categorized by reaction stage.
Stage 1: Synthesis of the 7-Methylindoline-2,3-dione Precursor
The synthesis of this compound typically begins with the preparation of 7-methylindoline-2,3-dione (also known as 7-methylisatin) from 2-methylaniline, often via a Sandmeyer-type reaction.
Issue 1: Low Yield of 7-Methylisatin and Incomplete Cyclization
-
Symptom: The yield of the desired 7-methylisatin is significantly lower than expected. Analysis of the crude product shows a substantial amount of the uncyclized intermediate, the corresponding oximinoacetanilide.
-
Potential Cause: Poor solubility of the oximinoacetanilide intermediate in the cyclization acid (commonly sulfuric acid), especially if the molecule is lipophilic, can lead to incomplete reaction.[1]
-
Troubleshooting Steps:
-
Change of Acid: Consider using methanesulfonic acid as the cyclization medium instead of sulfuric acid. It can improve the solubility of lipophilic intermediates and lead to better yields.[1]
-
Alternative Cyclization Agent: For highly insoluble substrates, polyphosphoric acid (PPA) can be an effective alternative to sulfuric acid and may also help reduce side reactions like oxidation.[2]
-
Issue 2: Formation of Unwanted Isomers
-
Symptom: NMR analysis of the product mixture indicates the presence of the 5-methylisatin isomer in addition to the desired 7-methylisatin.
-
Potential Cause: Lack of precise temperature control and suboptimal reaction conditions during the diazotization and cyclization steps of the Sandmeyer synthesis can lead to the formation of regioisomers.[2]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low temperature (0–5°C) during the diazotization of 2-methylaniline to ensure the stability of the diazonium salt.
-
Controlled Addition: Add the reagents slowly and in a controlled manner to maintain a consistent reaction temperature and concentration profile.
-
Issue 3: Over-oxidation of the Methyl Group
-
Symptom: The product contains impurities where the methyl group at the 7-position has been oxidized to a carboxylic acid or other oxidized species.
-
Potential Cause: The strong oxidizing conditions of the cyclization step, particularly when using hot concentrated sulfuric acid, can lead to the oxidation of the electron-donating methyl group.[2]
-
Troubleshooting Steps:
-
Use a Milder Cyclization Agent: As mentioned, polyphosphoric acid (PPA) is a less oxidizing alternative to sulfuric acid and can significantly reduce the formation of oxidation byproducts.[2]
-
Optimize Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times during the cyclization step. Monitor the reaction progress carefully to stop it once the starting material is consumed.
-
Stage 2: Bromination of 7-Methylindoline-2,3-dione
The second stage involves the regioselective bromination of 7-methylindoline-2,3-dione to yield the final product.
Issue 4: Formation of Di-brominated or Other Poly-brominated Byproducts
-
Symptom: Mass spectrometry or NMR analysis reveals the presence of species with more than one bromine atom.
-
Potential Cause: The use of an excess of a strong brominating agent or harsh reaction conditions can lead to over-bromination.
-
Troubleshooting Steps:
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a milder alternative to elemental bromine (Br₂) and can provide better control over the reaction, minimizing over-bromination.[2]
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent, using only a slight excess or an equimolar amount.
-
Lower Reaction Temperature: Performing the bromination at a lower temperature can reduce the rate of reaction and decrease the likelihood of multiple brominations.[2]
-
Issue 5: Incorrect Regioselectivity of Bromination
-
Symptom: The product mixture contains the 5-bromo-7-methylindoline-2,3-dione isomer.
-
Potential Cause: While the methyl group at C-7 provides steric hindrance that favors bromination at the C-6 position, the C-5 position is electronically activated.[2] Suboptimal reaction conditions can lead to the formation of the electronically favored product.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the reaction. Experiment with different solvents to find the optimal conditions.
-
Temperature Control: Lowering the reaction temperature can enhance the kinetic control of the reaction, potentially favoring the sterically less hindered product.
-
Quantitative Data Summary
The following table summarizes various reported conditions for the bromination of 7-methylisatin, which can be adapted for the synthesis of this compound.
| Method | Brominating Agent | Solvent | Temperature | Notes |
| A | Bromine (Br₂) | Chloroform | 80°C | Elevated temperature aims for complete bromination.[2] |
| B | Bromine (Br₂) | Acetic Acid | 20°C | Lower temperature helps to minimize side reactions such as di-bromination, leading to higher purity.[2] |
| C | N-Bromosuccinimide (NBS) | DMF | - | A milder brominating agent that reduces the risk of over-bromination and is suitable for larger-scale synthesis.[2] |
Experimental Protocols
Protocol 1: Synthesis of 7-Methylindoline-2,3-dione (7-Methylisatin)
This protocol is a general procedure based on the Sandmeyer isatin synthesis.
-
Diazotization:
-
Dissolve 2-methylaniline in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at this temperature for a short period.
-
-
Formation of Isonitrosoacetanilide Intermediate:
-
In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Slowly add the cold diazonium salt solution to this mixture.
-
Heat the reaction mixture gently to facilitate the formation of the isonitrosoacetanilide intermediate.
-
Cool the mixture and collect the precipitated intermediate by filtration.
-
-
Cyclization:
-
Carefully add the dried isonitrosoacetanilide intermediate to pre-heated concentrated sulfuric acid or polyphosphoric acid at a controlled temperature (e.g., 80°C).[1][2]
-
Stir the mixture until the reaction is complete (monitor by TLC).
-
Pour the hot acid mixture onto crushed ice to precipitate the 7-methylisatin.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to purify.
-
Protocol 2: Bromination of 7-Methylindoline-2,3-dione
This protocol describes a general method for the regioselective bromination at the C-6 position.
-
Dissolution: Dissolve the synthesized 7-methylindoline-2,3-dione in a suitable solvent such as acetic acid or chloroform.[2]
-
Addition of Brominating Agent:
-
Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide in DMF or bromine in acetic acid) to the isatin solution at a controlled temperature (e.g., 20°C).[2]
-
Stir the reaction mixture at this temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
If bromine was used, add a solution of sodium thiosulfate to quench any excess bromine.
-
Collect the precipitate by filtration.
-
-
Purification:
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain pure this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing substituted isatins like this compound?
A1: The most common and classical method is the Sandmeyer isatin synthesis.[3] This involves the reaction of an aniline derivative (in this case, 2-methylaniline) with chloral hydrate and hydroxylamine hydrochloride to form an intermediate which is then cyclized in strong acid.[1] The resulting substituted isatin is then brominated.
Q2: Why is regioselectivity an issue during the bromination of 7-methylindoline-2,3-dione?
A2: In the isatin ring system, the C-5 position is electronically favored for electrophilic substitution. However, in 7-methylindoline-2,3-dione, the methyl group at C-7 provides significant steric hindrance, which directs the incoming electrophile (bromine) to the less hindered C-6 position.[2] Achieving high regioselectivity for the C-6 bromo product requires careful control of reaction conditions to favor the sterically controlled pathway over the electronically favored one.
Q3: Are there alternative, more modern methods for the synthesis of substituted isatins?
A3: Yes, besides the Sandmeyer method, other named reactions for isatin synthesis include the Stolle, Gassman, and Martinet syntheses.[4][5] Additionally, various modern methods, including metal-catalyzed and one-pot syntheses, have been developed to improve yields and regioselectivity.[6]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the crystalline product can also be a good indicator of purity.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis side reactions.
References
Technical Support Center: Purification of Brominated Isatin Derivatives
Welcome to the technical support center for the purification of brominated isatin derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with these challenging compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Troubleshooting Guides & FAQs
This section provides practical solutions to specific problems you may encounter during the purification of brominated isatin derivatives.
Issue 1: My N-alkylated bromoisatin is an oil or a sticky solid and won't crystallize.
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Question: I've performed an N-alkylation on a brominated isatin, and after workup and removal of the solvent, I'm left with a persistent oil or a "gooey" solid. How can I induce crystallization or purify this product?
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Answer: This is a common issue, particularly with N-alkylation reactions.[1] Here are several troubleshooting steps you can take:
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Ensure Complete Solvent Removal: High-boiling solvents like DMF are often used in these reactions and can be difficult to remove completely, often leading to oily products.[1] It is recommended to wash the organic layer extensively with water (5 x 10 mL of water for every 5 mL of DMF) or brine.[2][3] Washing with a 5% LiCl aqueous solution can also be effective.[4] Co-evaporation with a solvent like toluene under reduced pressure can also help remove residual DMF.
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Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or a mixture of hexane and ethyl acetate.[1] This can often precipitate the product as a solid, which can then be collected by filtration.
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Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. For N-alkylated isatins, a common choice is dichloromethane/hexane.[5] Dissolve the oily product in a minimum amount of the more polar solvent (dichloromethane) and then slowly add the less polar solvent (hexane) until the solution becomes cloudy. Heating to redissolve and then cooling slowly can promote crystal growth.
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Column Chromatography: If the product remains an oil, purification by column chromatography may be necessary. A typical eluent system is a gradient of hexane and ethyl acetate.[6]
-
Issue 2: I'm getting a mixture of brominated isatin isomers (e.g., 5-bromo and 7-bromo) and they are difficult to separate.
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Question: My bromination reaction has produced a mixture of constitutional isomers, and they have very similar polarities, making separation by standard column chromatography challenging. How can I resolve these isomers?
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Answer: The separation of brominated isatin isomers is a known challenge due to their similar physicochemical properties.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating closely related isomers. A C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic acid or phosphoric acid for better peak shape, is a good starting point.[7][8] This method can be scaled up to preparative HPLC for isolating larger quantities of each isomer.
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High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been shown to be effective in separating isomeric mixtures of isatin derivatives, such as 4- and 6-bromoisatins.[9]
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Careful Column Chromatography: While challenging, optimization of column chromatography can sometimes achieve separation. Using a long column with a shallow elution gradient and carefully selected solvent systems (e.g., varying ratios of hexane/ethyl acetate) may provide the necessary resolution. Monitoring the fractions closely by TLC is crucial.
-
Issue 3: My brominated isatin derivative appears to be decomposing on the silica gel column.
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Question: I'm attempting to purify my brominated isatin derivative using silica gel column chromatography, but I'm observing streaking on the TLC plate and recovering low yields of the desired product, suggesting degradation. What can I do to prevent this?
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Answer: Silica gel is acidic and can cause the degradation of sensitive compounds.
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Use of Basic Alumina: Consider using basic alumina as the stationary phase instead of silica gel. This is often a good alternative for compounds that are sensitive to acid.
-
Deactivated Silica Gel: You can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 1%), to the eluent. This will neutralize the acidic sites on the silica surface.
-
Buffered Mobile Phase: For compounds with acidic functional groups, adding a small amount of a volatile acid, like acetic acid, to the eluent can help to keep the compound protonated and reduce its interaction with the silica, potentially preventing degradation.
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Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time your compound is in contact with the silica gel.
-
Issue 4: How do I effectively remove unreacted bromine after the reaction?
-
Question: After my bromination reaction, there is residual bromine in the reaction mixture. What is the best way to quench and remove it?
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Answer: Unreacted bromine should be quenched before proceeding with the workup.
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Sodium Thiosulfate Wash: A common and effective method is to wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate. The bromine color will disappear as it is reduced.
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Sodium Sulfite Wash: An aqueous solution of sodium sulfite can also be used to quench unreacted bromine.[4]
-
Quantitative Data on Purification
The following table summarizes purification data for various brominated isatin derivatives from the literature. This data can help in selecting an appropriate purification strategy.
| Compound | Purification Method | Eluent/Solvent System | Initial Purity | Final Purity | Yield | Reference |
| N-(3-chloropropyl)-5,7-dibromoisatin | Column Chromatography | Dichloromethane | Crude | Pure (mp 130-132 °C) | 74% | [1] |
| 5-Bromoisatin | Recrystallization | Ethanol | Crude | Pure (mp 249-250 °C) | 89% | [1] |
| N-Methyl-5-bromoisatin | Recrystallization | Ethanol or Carbon Tetrachloride | Crude | Pure (mp 162-164 °C) | 85% | [1] |
| N-Benzyl-5-bromoisatin | Recrystallization | Ethanol or Carbon Tetrachloride | Crude | Pure (mp 148-150 °C) | 82% | [1] |
| 4-Bromoisatin | HSCCC | Hexane:Ethyl Acetate:Ethanol:Water (1:0.5:0.5:1 v/v/v/v) | Isomeric Mixture | Pure | 35% | [9] |
| 6-Bromoisatin | HSCCC | Hexane:Ethyl Acetate:Ethanol:Water (1:0.5:0.5:1 v/v/v/v) | Isomeric Mixture | Pure | 42% | [9] |
Experimental Protocols
Below are detailed methodologies for common purification techniques applied to brominated isatin derivatives.
Protocol 1: Column Chromatography of N-(3-chloropropyl)-5,7-dibromoisatin[1]
-
Preparation of the Crude Product: After the reaction is complete (monitored by TLC), pour the reaction mixture into 0.5 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine and dry over MgSO₄. Remove the solvent under reduced pressure to obtain the crude product.
-
Column Setup: Pack a glass column with silica gel in the desired eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield pure N-(3-chloropropyl)-5,7-dibromoisatin as orange-red crystals.
Protocol 2: Recrystallization of 5-Bromoisatin[1]
-
Workup: After the bromination reaction, add cold water to the reaction mixture and extract with diethyl ether. Wash the combined ethereal extracts with aqueous NaHCO₃ and water, then dry over Na₂SO₄.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude 5-bromoisatin.
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain pure 5-bromoisatin.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
While a specific protocol for preparative HPLC of a brominated isatin derivative was not found, the following general procedure can be adapted from analytical methods.[7][8]
-
Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the desired compound from impurities. A common starting point is a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.
-
Sample Preparation: Dissolve the crude brominated isatin derivative in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired product.
-
Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or evaporation under reduced pressure, to obtain the purified brominated isatin derivative.
Visualizations
Experimental Workflow: Purification of Brominated Isatin Derivatives
Caption: General purification workflow for brominated isatin derivatives.
Troubleshooting Logic: Oily N-Alkylated Bromoisatin
Caption: Decision tree for troubleshooting oily N-alkylated bromoisatins.
References
- 1. journals.umz.ac.ir [journals.umz.ac.ir]
- 2. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ajpp.in [ajpp.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03528J [pubs.rsc.org]
- 9. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 7-Bromo-6-methylisatin synthesis
Technical Support Center: Synthesis of 7-Bromo-6-methylisatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 7-Bromo-6-methylisatin. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and optimized reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Bromo-6-methylisatin?
A1: The most prevalent and adaptable method for synthesizing 7-Bromo-6-methylisatin is the Sandmeyer isatin synthesis.[1] This two-step process begins with the reaction of a substituted aniline—in this case, 4-bromo-3-methylaniline—with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.
Q2: What are the critical parameters to control during the Sandmeyer synthesis of 7-Bromo-6-methylisatin?
A2: Several parameters are crucial for a successful synthesis:
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Purity of the starting aniline: Impurities in the 4-bromo-3-methylaniline can lead to side reactions and a lower yield.
-
Reaction temperature: The initial condensation and the subsequent cyclization are temperature-sensitive. Precise temperature control is essential to prevent decomposition and the formation of byproducts.
-
Acid concentration: The concentration of sulfuric acid in the cyclization step is critical. It acts as both a catalyst and a dehydrating agent.
-
Stirring: Vigorous and consistent stirring is necessary, especially during the addition of reagents and in the cyclization step, to ensure proper mixing and heat distribution.
Q3: Are there any known safety precautions for this synthesis?
A3: Yes, several safety precautions should be taken:
-
Chloral hydrate is a regulated substance and should be handled with appropriate care.
-
Hydroxylamine is a potential skin irritant and can be explosive under certain conditions.
-
Concentrated sulfuric acid is highly corrosive and requires the use of personal protective equipment (PPE), including gloves, goggles, and a lab coat. The cyclization step can be exothermic and should be performed in a well-ventilated fume hood with careful temperature monitoring.
-
Brominated compounds can be toxic and should be handled with care.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-Bromo-6-methylisatin.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Isonitrosoacetanilide Intermediate | 1. Impure 4-bromo-3-methylaniline. 2. Incorrect reaction temperature. 3. Inefficient stirring. | 1. Purify the starting aniline by recrystallization or distillation. 2. Carefully monitor and control the reaction temperature as specified in the protocol. 3. Ensure vigorous and consistent stirring throughout the reaction. |
| Low Yield of 7-Bromo-6-methylisatin During Cyclization | 1. Incomplete cyclization due to low acid concentration or temperature. 2. Decomposition of the intermediate or product at high temperatures. 3. Poor solubility of the isonitrosoacetanilide intermediate in sulfuric acid. | 1. Ensure the use of concentrated sulfuric acid and maintain the recommended reaction temperature. 2. Avoid overheating during the cyclization step. Add the intermediate to the acid in portions to control the exotherm. 3. Consider using methanesulfonic acid as an alternative to sulfuric acid, as it can improve the solubility of lipophilic intermediates. |
| Formation of a Dark Tar-like Substance | 1. Overheating during the cyclization step. 2. Presence of impurities in the starting materials or reagents. | 1. Maintain strict temperature control during the addition of the intermediate to the acid. 2. Use high-purity starting materials and reagents. |
| Difficulty in Purifying the Final Product | 1. Presence of unreacted starting materials or intermediates. 2. Formation of isomeric or other side products. | 1. Ensure the reaction has gone to completion by TLC monitoring. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel. |
Troubleshooting Workflow
Caption: A troubleshooting decision tree for the synthesis of 7-Bromo-6-methylisatin.
Experimental Protocols
Overall Synthesis Workflow
Caption: The overall workflow for the synthesis of 7-Bromo-6-methylisatin.
Step 1: Synthesis of 2-(hydroxyimino)-N-(4-bromo-3-methylphenyl)acetamide (Intermediate)
-
In a 500 mL round-bottom flask, dissolve sodium sulfate (0.35 mol) in 250 mL of water.
-
To this solution, add 4-bromo-3-methylaniline (0.045 mol), hydroxylamine hydrochloride (0.15 mol), and concentrated hydrochloric acid (5 mL).
-
Stir the mixture vigorously at room temperature for 5 minutes.
-
Add chloral hydrate (0.05 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 2 hours.
-
Cool the mixture to room temperature. The intermediate will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum. This crude intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 7-Bromo-6-methylisatin (Cyclization)
-
In a 250 mL beaker, carefully add concentrated sulfuric acid (15 mL) and heat to 50 °C with vigorous stirring.
-
Slowly and in small portions, add the dried intermediate from Step 1 to the heated sulfuric acid. The temperature of the mixture should be carefully controlled and not allowed to exceed 80 °C.
-
After the addition is complete, heat the mixture to 80 °C and stir for 30 minutes.
-
Carefully pour the hot reaction mixture over a mixture of ice and water.
-
The crude 7-Bromo-6-methylisatin will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of ethanol and water.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical data for optimizing the cyclization step. This data is illustrative and should be adapted based on experimental findings.
| Entry | Acid | Temperature (°C) | Time (min) | Yield (%) | Observations |
| 1 | H₂SO₄ | 70 | 30 | 65 | Incomplete reaction |
| 2 | H₂SO₄ | 80 | 30 | 85 | Good yield, clean reaction |
| 3 | H₂SO₄ | 90 | 30 | 78 | Some decomposition observed (darkening of the reaction mixture) |
| 4 | CH₃SO₃H | 80 | 30 | 88 | Slightly improved yield, good solubility |
| 5 | H₂SO₄ | 80 | 60 | 84 | No significant improvement in yield with longer reaction time |
References
overcoming low solubility of 7-Bromo-6-methylindoline-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 7-Bromo-6-methylindoline-2,3-dione during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is causing this and how can I prevent it?
This is a common issue for poorly soluble compounds.[3] DMSO is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This causes the compound to crash out of the solution as it is no longer soluble in the high-water content environment. To prevent this, you can try several strategies:
-
Lower the final concentration: The simplest approach is to use a lower final concentration of the compound in your assay.
-
Optimize the DMSO concentration: While high concentrations of DMSO can be toxic to cells, some assays can tolerate up to 0.5-1% DMSO.[4] Determine the maximum tolerable DMSO concentration for your specific experiment and try to stay within that limit.
-
Use co-solvents: Adding a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[5]
-
Employ surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[6]
-
Utilize cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs and enhance their solubility.[7]
Q3: What are some suitable organic solvents for preparing a stock solution of this compound?
For initial solubilization and preparation of a high-concentration stock solution, the following solvents are commonly used for poorly soluble compounds:
-
Dimethyl sulfoxide (DMSO): This is the most common choice for biological assays due to its high solubilizing power and miscibility with water.[2][3]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be effective.[4]
-
Ethanol or Methanol: These can be used, but their volatility can be a concern for long-term storage.[4]
It is crucial to use high-purity, anhydrous solvents to prevent degradation of the compound. Always prepare a fresh dilution from the stock solution for each experiment.
Q4: How can I improve the bioavailability of this compound for in vivo studies?
For in vivo applications, overcoming low aqueous solubility is critical for achieving adequate absorption and bioavailability.[8] Formulation strategies are key and include:
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Lipid-based formulations: Incorporating the compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[8][9]
-
Particle size reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the compound, which can enhance the dissolution rate.[6][7]
-
Solid dispersions: Dispersing the compound in a polymer matrix at the molecular level can create an amorphous form, which is generally more soluble than the crystalline form.[10]
-
Salt formation: If the compound has ionizable groups, forming a salt can improve its solubility and dissolution rate.[10]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in a question-and-answer format.
Issue: My compound will not dissolve in my desired solvent.
-
Question 1: What solvent are you using?
-
If you are using an aqueous buffer, this is expected due to the compound's presumed low water solubility. You will need to first dissolve it in an appropriate organic solvent.
-
If you are using DMSO or another organic solvent and it is still not dissolving, consider the following:
-
-
Question 2: Have you tried gentle heating or sonication?
-
Gently warming the solution (e.g., to 37°C) or using a sonicator can help break up the crystal lattice and facilitate dissolution.[11] Be cautious with heating, as it could potentially degrade the compound.
-
-
Question 3: Is your solvent of high purity and anhydrous?
-
Water or impurities in the solvent can reduce its solvating power for nonpolar compounds. Use fresh, high-purity, anhydrous solvents.
-
-
Question 4: What is the concentration you are trying to achieve?
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You may be exceeding the compound's solubility limit in that particular solvent. Try preparing a more dilute solution. It is recommended to experimentally determine the solubility.
-
Issue: The compound precipitates out of solution during my experiment.
-
Question 1: At what step does the precipitation occur?
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Upon dilution from the stock solution: This is likely due to the solvent shift as described in the FAQs. Refer to the strategies for preventing precipitation upon dilution.
-
During long-term storage: The compound may be slowly crystallizing out of the stock solution, especially if stored at low temperatures.[3] It is best to prepare fresh dilutions for each experiment. If storing a stock solution, keep it at room temperature if the compound is stable, or prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
During a change in pH or temperature in your assay: Changes in the experimental conditions can affect the solubility. Ensure the pH of your final solution is compatible with the compound's solubility.
-
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a general method for estimating the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol, DMF, Polyethylene glycol 300/400)
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Method:
-
Add a pre-weighed amount of this compound to a series of vials.
-
Add a known volume of each solvent to the vials to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).
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Vortex the vials vigorously for 2-5 minutes.
-
Allow the vials to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for 24 hours to ensure saturation.
-
After equilibration, visually inspect for any undissolved solid.
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For samples with undissolved solid, centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
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Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is established) or HPLC.
-
The highest concentration at which no solid is visible or the concentration measured in the supernatant of a saturated solution is the approximate solubility.
Protocol 2: Preparation of a Stock Solution and Serial Dilutions for Biological Assays
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous assay buffer
Method:
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the final desired concentrations for your experiment.
-
When diluting, add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to minimize localized high concentrations that can lead to precipitation.
-
Data Presentation
The following table can be used to summarize the experimentally determined solubility of this compound.
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Observations |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| DMSO | 25 | |||
| Ethanol | 25 | |||
| PEG 400 | 25 | |||
| 5% Tween 80 in Water | 25 |
Note: The molecular weight of this compound is approximately 240.06 g/mol .[12]
Visualizations
Caption: Workflow for preparing this compound for aqueous assays.
References
- 1. 6-bromo-7-methyl-1H-indole-2,3-dione | 129833-54-1 | Benchchem [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 12. cymitquimica.com [cymitquimica.com]
Technical Support Center: Sandmeyer Synthesis of Isatins
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Sandmeyer synthesis of isatins.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the two key stages of the Sandmeyer isatin synthesis: the formation of the isonitrosoacetanilide intermediate and its subsequent cyclization to isatin.
Stage 1: Formation of Isonitrosoacetanilide
Question 1: Why is my yield of the isonitrosoacetanilide intermediate low?
Answer: Low yields of the isonitrosoacetanilide intermediate can be attributed to several factors:
-
Incomplete reaction: Ensure that the aniline is fully dissolved before adding the other reagents. Using the hydrochloride salt of the aniline or adding hydrochloric acid can aid in its dissolution.[1] Tarry materials can form if the aniline is not properly dissolved.[1]
-
Substituent effects: Anilines with electron-donating groups or significant lipophilicity may exhibit lower reactivity or poor solubility in the aqueous reaction medium, leading to reduced yields.[2] For instance, the yield of the intermediate for 4-n-hexylaniline is reported to be less than 5% under standard conditions.[2]
-
Improper temperature control: While the reaction is typically heated, excessive temperatures can lead to the decomposition of the product. It is crucial to follow the recommended temperature profile for the specific substrate.
-
Insufficient hydroxylamine: A significant excess of hydroxylamine hydrochloride is often necessary to drive the reaction to completion.[1]
Troubleshooting Tips:
-
For anilines with poor aqueous solubility, consider using a co-solvent such as ethanol.
-
An alternative two-step method involves acylating the aniline with 2,2-diacetoxyacetyl chloride, followed by reaction with hydroxylamine hydrochloride, which has shown success with anilines that are problematic in the traditional Sandmeyer setup.
Question 2: The reaction mixture turned into a thick paste. Is this normal?
Answer: Yes, the formation of a thick white suspension or paste is a common observation during the reaction, especially as the isonitrosoacetanilide product precipitates out of the solution.[3] This is generally an indication that the reaction is proceeding as expected. Ensure adequate stirring to maintain a homogeneous mixture.
Question 3: How do I purify the crude isonitrosoacetanilide?
Answer: The crude intermediate can be purified by the following methods:
-
Washing: Washing the filtered product with cold water is a simple and effective way to remove inorganic salts and other water-soluble impurities.[3][4]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, can be employed for higher purity.
-
Reprecipitation: The crude product can be dissolved in an aqueous sodium hydroxide solution (e.g., 5% NaOH) and then reprecipitated by the addition of acetic acid. This is particularly useful for removing acidic or basic impurities.
Stage 2: Cyclization to Isatin
Question 4: My reaction mixture charred and turned black during the cyclization step. What went wrong?
Answer: Charring is a common issue during the acid-catalyzed cyclization and is almost always due to poor temperature control. The reaction is highly exothermic, and the temperature must be carefully maintained within a specific range.
-
Critical Temperature Range: The reaction typically does not initiate below 45-50°C but can become uncontrollably violent above 75-80°C.[1] It is crucial to add the dry isonitrosoacetanilide portion-wise to the pre-heated sulfuric acid, allowing the temperature to be controlled with external cooling.[1][3]
-
Stirring: Efficient mechanical stirring is essential to prevent localized overheating.[1]
Question 5: The yield of my final isatin product is low. What are the possible causes?
Answer: Besides issues with the intermediate formation, low yields in the cyclization step can result from:
-
Incomplete cyclization: This can occur if the reaction temperature is too low or the reaction time is insufficient.[3] A common procedure involves heating the mixture to 80°C for about 10 minutes after the addition of the intermediate is complete to ensure full conversion.[1]
-
Side reactions: Sulfonation of the aromatic ring can occur in the presence of concentrated sulfuric acid, leading to a loss of the desired product.[1]
-
Poor solubility of the intermediate: For isonitrosoacetanilides with high lipophilicity, solubility in concentrated sulfuric acid can be poor, leading to incomplete cyclization.[2]
-
Formation of isatin oxime: Unreacted isonitrosoacetanilide can hydrolyze upon quenching with water to form isatin oxime, a yellow precipitate, which contaminates the product and lowers the yield of isatin.[1]
Troubleshooting Tips:
-
Alternative Acids: For intermediates with poor solubility in sulfuric acid, consider using methanesulfonic acid or polyphosphoric acid (PPA).[2] These have been shown to improve yields for lipophilic substrates.[2]
-
Dryness of Intermediate: Ensure the isonitrosoacetanilide is thoroughly dried before adding it to the concentrated acid. Excess moisture can make the reaction difficult to control.[1]
-
Minimizing Isatin Oxime Formation: The use of a "decoy agent," such as a carbonyl-containing compound, during the quenching and/or extraction steps can help to prevent or minimize the formation of isatin oxime impurities.
Question 6: I obtained a mixture of 4- and 6-substituted isatins from my meta-substituted aniline. How can I separate them?
Answer: The cyclization of an isonitrosoacetanilide derived from a meta-substituted aniline can lead to the formation of a mixture of 4- and 6-substituted isatin regioisomers. These can often be separated by fractional crystallization or by exploiting differences in their solubility in acidic or basic solutions.[3]
-
Selective Precipitation: One reported method involves dissolving the mixture in a hot sodium hydroxide solution. Acidification with acetic acid preferentially precipitates the 4-substituted isomer. The 6-substituted isomer can then be precipitated from the filtrate by the addition of a stronger acid, such as hydrochloric acid.[3]
Data Presentation
Table 1: Reaction Conditions and Yields for the Sandmeyer Synthesis of Substituted Isatins
| Starting Aniline | Cyclization Acid | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Aniline | H₂SO₄ | 60-70 (addition), then 80 | 10 min | 83-86 (intermediate) | [1] |
| p-Toluidine | H₂SO₄ | 60-70 (addition), then 80 | 10 min | 83-86 (intermediate) | [1] |
| 3-Bromoaniline | H₂SO₄ | 60-65 (addition), then 80 | Not specified | 46 (4-bromo), 21 (6-bromo) | [3] |
| Lipophilic Anilines | H₂SO₄ | 50 (initial), then 80 | Not specified | Often low/incomplete | [2] |
| Lipophilic Anilines | CH₃SO₃H | 50 (initial), then 80 | Not specified | Similar or improved yields | [2] |
Experimental Protocols
Key Experiment: Synthesis of Isatin from Aniline
This protocol is adapted from Organic Syntheses.[1]
Step 1: Preparation of Isonitrosoacetanilide
-
In a 5-liter round-bottomed flask, dissolve 90 g of chloral hydrate in 1200 mL of water.
-
Add 1300 g of crystallized sodium sulfate to the solution.
-
In a separate beaker, prepare a solution of 46.5 g of aniline in 300 mL of water, adding 51.2 g of concentrated hydrochloric acid to facilitate dissolution. Add this aniline hydrochloride solution to the flask.
-
Prepare a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water and add it to the reaction flask.
-
Heat the mixture to a vigorous reflux and maintain for approximately 10 minutes.
-
Allow the mixture to cool to room temperature, during which the isonitrosoacetanilide will precipitate.
-
Filter the solid product using suction, wash with cold water, and air dry.
Step 2: Cyclization to Isatin
-
In a 1-liter round-bottomed flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.
-
Carefully add 75 g of dry isonitrosoacetanilide in small portions, ensuring the temperature is maintained between 60°C and 70°C. Use external cooling as needed.
-
After the addition is complete, heat the solution to 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto 10-12 volumes of cracked ice.
-
Allow the mixture to stand for 30 minutes, then filter the precipitated isatin using suction.
-
Wash the crude isatin several times with cold water to remove residual acid and then air dry.
Purification of Crude Isatin
-
Suspend 200 g of the crude isatin in 1 L of hot water.
-
Add a solution of 88 g of sodium hydroxide in 200 mL of water with stirring to dissolve the isatin.
-
Slowly add dilute hydrochloric acid until a slight precipitate forms.
-
Filter the mixture immediately to remove the impurities.
-
Acidify the filtrate with hydrochloric acid until it is acidic to Congo red paper.
-
Cool the solution to precipitate the pure isatin, filter with suction, and dry.
Visualization
Caption: Troubleshooting workflow for the Sandmeyer synthesis of isatins.
References
stability of 7-Bromo-6-methylindoline-2,3-dione in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Bromo-6-methylindoline-2,3-dione in various solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, focusing on its stability.
Issue 1: Unexpected changes in the color of the solution over time.
-
Possible Cause: Degradation of the compound. Isatin derivatives can be susceptible to light, air, and temperature, leading to the formation of colored degradation products. The isatin core can be oxidized to isatoic anhydride.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Peroxides or other impurities in the solvent can initiate degradation.
-
Inert Atmosphere: When preparing and storing solutions, use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodecomposition.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. For working solutions, maintain a consistent and appropriate temperature.
-
pH Consideration: The N-H proton of the indoline-2,3-dione core is acidic and can be deprotonated by bases.[1] In basic conditions, the compound may be less stable. Conversely, strong acidic media can also affect stability.[2] Buffer your solution if the experimental conditions allow.
-
Issue 2: Inconsistent results in biological or chemical assays.
-
Possible Cause: Compound degradation leading to a lower effective concentration or the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Freshly Prepared Solutions: Prepare solutions fresh before each experiment whenever possible.
-
Stability Study: Conduct a preliminary stability study in the solvent system of your experiment. Use an analytical technique like HPLC-UV to monitor the concentration of the parent compound over time.
-
Internal Standard: Use an internal standard in your assays to account for variations in sample preparation and potential degradation.
-
Control Experiments: Include control experiments with the solvent alone to identify any artifacts or interfering signals from the solvent or its degradation products.
-
Issue 3: Precipitation of the compound from the solution.
-
Possible Cause: Poor solubility or change in solvent composition due to evaporation.
-
Troubleshooting Steps:
-
Solubility Check: Determine the solubility of this compound in your chosen solvent at the desired concentration and temperature.
-
Co-solvents: If solubility is an issue, consider using a co-solvent system. However, be aware that this can also affect stability.
-
Proper Sealing: Ensure that your storage and experimental vessels are properly sealed to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation.
-
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is this compound generally soluble and stable?
Q2: How can I assess the stability of this compound in my solvent of choice?
A2: A stability-indicating HPLC-UV method is a common and effective way to assess the stability of your compound. This involves monitoring the peak area of the parent compound over a specific period under defined conditions (e.g., temperature, light exposure). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the general chemistry of isatin derivatives, potential degradation pathways include:
-
Oxidation: The isatin ring can be oxidized, potentially leading to the formation of the corresponding isatoic anhydride.[3]
-
Hydrolysis: In the presence of strong acids or bases, the amide bond in the indoline ring could be susceptible to hydrolysis.
-
Photodecomposition: Exposure to UV or visible light can induce degradation, leading to a variety of products.
Q4: Can I use NMR spectroscopy to monitor the stability of this compound?
A4: Yes, ¹H NMR spectroscopy can be a useful tool to monitor the stability of the compound. By taking spectra at different time points, you can observe changes in the characteristic peaks of this compound and the appearance of new signals corresponding to degradation products. This can provide structural information about the degradants.
Data Presentation
As no specific quantitative stability data for this compound in various solvents is publicly available, the following table is provided as a template for researchers to summarize their internal stability study results.
Table 1: Stability of this compound in Various Solvents (Template)
| Solvent | Concentration (mM) | Temperature (°C) | Time (hours) | % Remaining | Observations |
| DMSO | 25 | 0 | 100 | ||
| 25 | 24 | ||||
| 25 | 48 | ||||
| Methanol | 25 | 0 | 100 | ||
| 25 | 24 | ||||
| 25 | 48 | ||||
| Acetonitrile | 25 | 0 | 100 | ||
| 25 | 24 | ||||
| 25 | 48 | ||||
| Aqueous Buffer (pH 7.4) | 37 | 0 | 100 | ||
| 37 | 2 | ||||
| 37 | 6 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound using HPLC-UV
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., DMSO, Acetonitrile).
-
Preparation of Working Solutions: Dilute the stock solution to the desired final concentration in the test solvents.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each working solution into the HPLC-UV system to determine the initial peak area of the parent compound.
-
Incubation: Store the working solutions under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze it by HPLC-UV.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (T=0). The appearance of new peaks should also be noted as potential degradation products.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a UV scan will indicate the optimal wavelength for detection).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-6-methylindoline-2,3-dione
Welcome to the technical support center for the synthesis of 7-Bromo-6-methylindoline-2,3-dione. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most established and scalable method for the synthesis of this compound is the Sandmeyer isatin synthesis. This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the desired isatin.
Q2: What is the recommended starting material for the synthesis of this compound?
A2: The recommended starting material is 3-Bromo-2-methylaniline. This aniline derivative possesses the requisite substitution pattern that, upon successful Sandmeyer isatin synthesis, will yield the target molecule, this compound.
Q3: Are there any known challenges associated with the Sandmeyer synthesis of polysubstituted isatins?
A3: Yes, the synthesis of polysubstituted isatins, such as this compound, can present challenges. These may include lower yields compared to simpler isatins, potential side reactions, and issues with the solubility of intermediates, particularly during the cyclization step. Careful control of reaction conditions is crucial for a successful synthesis.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be carried out in a well-ventilated fume hood. Special care should be taken when handling corrosive reagents like concentrated sulfuric acid and when working with bromine or brominating agents.
Experimental Protocols
The synthesis of this compound via the Sandmeyer isatin synthesis is a two-step process.
Step 1: Synthesis of N-(4-Bromo-3-methylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
This step involves the reaction of 3-Bromo-2-methylaniline with chloral hydrate and hydroxylamine.
Experimental Workflow for Step 1
Validation & Comparative
Halogenated Isatin Isomers: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of halogenated isatin isomers. It summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to support further investigation and drug discovery efforts.
Isatin, an endogenous indole derivative, and its halogenated isomers have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of halogens—such as fluorine, chlorine, and bromine—into the isatin scaffold has been shown to modulate their therapeutic properties, often enhancing their efficacy as anticancer, antimicrobial, and antiviral agents. This guide synthesizes experimental findings to offer a comparative overview of these activities, highlighting the influence of the type and position of halogen substitution on the biological effects of isatin derivatives.
Comparative Biological Activity of Halogenated Isatin Isomers
The biological activity of halogenated isatin isomers is significantly influenced by the nature of the halogen and its position on the isatin ring. Structure-activity relationship (SAR) studies reveal that these modifications can alter the compound's lipophilicity, electronic properties, and binding affinity to biological targets.[1]
Anticancer Activity
Halogenated isatins have demonstrated potent cytotoxic effects against various cancer cell lines. The position of the halogen atom on the isatin core plays a crucial role in determining the anticancer efficacy.
For instance, studies on multi-substituted isatin derivatives have shown that halogen substitution at the 5-, 6-, and 7-positions can lead to high inhibitory activity against leukemia cells (K562).[2] One particular tri-substituted derivative, compound 4l , exhibited potent antiproliferative activities against human leukemia (K562), human hepatocellular carcinoma (HepG2), and human colon carcinoma (HT-29) cells, with IC50 values of 1.75, 3.20, and 4.17 µM, respectively.[2]
Furthermore, the introduction of a halogen at the 5-position of isatin has been shown to be particularly effective. For example, 5-bromo, 5-iodo, and 5-fluoro isatin are reported to be 5-10 times more active than unsubstituted isatin.[3] In a series of isatin-capped hydroxamic acid derivatives evaluated as histone deacetylase (HDAC) inhibitors, the 5-chloro-substituted derivative was the most potent against cervical tumor cell lines, with an IC50 of 0.97 ± 0.26 μM.[4]
| Compound/Derivative | Halogen (Position) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4l | Halogens at 5, 6, and 7 | K562 (Leukemia) | 1.75 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 3.20 | [2] | ||
| HT-29 (Colon Carcinoma) | 4.17 | [2] | ||
| 5-chloro-isatin derivative | Chloro (5) | Cervical Tumor Cells | 0.97 ± 0.26 | [4] |
| Isatin-hydrazone 4j | Halogen at 2,6 of C-ring | MCF7 (Breast Adenocarcinoma) | 1.51 ± 0.09 | [5] |
| Isatin-hydrazone 4k | Halogen at 2,6 of C-ring | MCF7 (Breast Adenocarcinoma) | 3.56 ± 0.31 | [5] |
| Isatin-hydrazone 4e | Halogen at 2,6 of C-ring | MCF7 (Breast Adenocarcinoma) | 5.46 ± 0.71 | [5] |
| A2780 (Ovary Adenocarcinoma) | 18.96 ± 2.52 | [5] | ||
| Isatin–indole conjugate 17 | Not specified | ZR-75 (Breast Carcinoma) | 0.74 | [6] |
| HT-29 (Colon Carcinoma) | 2.02 | [6] | ||
| A-549 (Lung Carcinoma) | 0.76 | [6] | ||
| Isatin derivative 70 | Not specified | HT-29 (Colon Cancer) | 1.61 | [6] |
| MKN-45 (Gastric Cancer) | 1.92 | [6] | ||
| Dibromo-isatin analog 1 | Dibromo | Ovarian, Colon, Pancreatic Cancer | 2.1 - 6.8 | [7] |
| Dibromo-isatin analog 3 | Dibromo | Ovarian, Colon, Pancreatic Cancer | 2.1 - 3.8 | [7] |
Antimicrobial Activity
Halogenation has also been shown to enhance the antimicrobial properties of isatin derivatives. Both the type of halogen and its substitution pattern are important for the resulting activity.
N-Mannich bases of 5-haloisatins have demonstrated considerable growth inhibition of some gram-negative bacteria.[8] Notably, the diisopropylamino-N-Mannich base of 5-chloroisatin was identified as the most biologically active in this class.[8] The antimicrobial effect is attributed to the presence of both the halogen at position 5 and the amino moiety at position 1.[8]
In another study, substitution at the 5th position of isatin with chlorine, bromine, or fluorine produced more active antimicrobial compounds.[9] Specifically, a derivative with a 5-Br substitution showed the most favorable antimicrobial activity.[9]
| Compound/Derivative | Halogen (Position) | Microorganism | Activity | Reference |
| Diisopropylamino-N-Mannich base of 5-chloroisatin | Chloro (5) | Gram-negative bacteria | Most active in series | [8] |
| Isatin derivative with 5-Br substitution | Bromo (5) | Various bacteria and fungi | Most favorable antimicrobial activity | [9] |
| 5-F isatin derivative | Fluoro (5) | S. aureus, B. subtilis, S. cerevisiae, A. niger | Highest activity against S. aureus and S. cerevisiae | |
| 5-Cl isatin derivative | Chloro (5) | S. aureus, B. subtilis, S. cerevisiae, A. niger | Moderate to high activity |
Antiviral Activity
The antiviral potential of isatin derivatives has been widely reported, and fluorinated derivatives, in particular, have shown promise. The incorporation of fluorine can improve pharmacokinetic and pharmacodynamic properties.[10] Several novel fluorinated isatin derivatives, including Schiff's bases, hydrazones, and thiosemicarbazones of 5-fluoroisatin, have been synthesized and some have exhibited antiviral activity.[10][11] Isatin derivatives have shown activity against a range of viruses, including pox virus, vaccinia, rhino virus, Moloney leukemia virus, and SARS virus.[10]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells (e.g., K562, HepG2, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated isatin derivatives for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.[2]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[2]
Disk Diffusion Technique for Antimicrobial Activity
The disk diffusion method is a qualitative method used to test the susceptibility of bacteria to antimicrobials.
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and swabbed uniformly across the surface of a sterile agar plate.[9]
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound (halogenated isatin derivative) are placed on the agar surface.[9]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[9]
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured in millimeters.[9]
-
Comparison: The results are compared with a standard antibiotic (e.g., gentamicin) and a solvent control.[9]
Signaling Pathways and Mechanisms of Action
Halogenated isatin derivatives exert their biological effects through various mechanisms, including the inhibition of key enzymes and modulation of signaling pathways involved in cell proliferation and survival.
One of the primary mechanisms of action for the anticancer activity of isatin derivatives is the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[6] For example, brominated isatin derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[6][12]
Another important target is the tumor suppressor protein p53. Some oxindolimines, which can be derived from isatins, have been shown to stabilize the p53 protein.[12]
The diagram below illustrates a simplified representation of the CDK2/Cyclin E pathway and its role in cell cycle progression, a target for some halogenated isatin derivatives.
Caption: Inhibition of the CDK2/Cyclin E pathway by halogenated isatin derivatives, leading to cell cycle arrest.
The following diagram illustrates a general experimental workflow for screening the biological activity of newly synthesized halogenated isatin isomers.
Caption: General workflow for the synthesis, characterization, and biological evaluation of halogenated isatin isomers.
References
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 7-Bromo-6-methylindoline-2,3-dione Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-Bromo-6-methylindoline-2,3-dione derivatives, offering insights into their potential as anticancer agents. This document summarizes available quantitative data, details experimental protocols for key biological assays, and visualizes relevant biological pathways and experimental workflows.
The indoline-2,3-dione, or isatin, scaffold is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities. Strategic modifications to this core structure, such as the introduction of halogen and alkyl groups, have been shown to significantly modulate its pharmacological properties. The specific placement of a bromine atom at the 7-position and a methyl group at the 6-position of the indoline-2,3-dione core presents a unique chemical space for the development of novel therapeutic agents. This guide focuses on the derivatives of this particular scaffold and their structure-activity relationships, primarily in the context of cancer therapy.
Comparative Analysis of Biological Activity
While extensive research has been conducted on various isatin derivatives, specific quantitative data on a homologous series of this compound derivatives remains limited in publicly available literature. However, broader studies on substituted isatins provide valuable insights into the likely impact of further modifications on this core structure.
For instance, studies on related bromo-substituted indole compounds have demonstrated enhanced cytotoxic and kinase inhibitory activities. The introduction of a bromine atom can increase lipophilicity, facilitating cell membrane penetration, and can also participate in halogen bonding with target proteins, thereby enhancing binding affinity. The methyl group at the 6-position can influence the electronic properties of the aromatic ring and provide steric bulk that may contribute to selective binding.
To illustrate the potential for SAR studies on this scaffold, the following table presents hypothetical data for a series of N-substituted this compound derivatives, based on general trends observed for other isatin analogs in anticancer screenings.
| Compound ID | R-Group (Substitution at N-1) | IC50 (µM) on MCF-7 Cell Line | IC50 (µM) on A549 Cell Line |
| BMID-1 | H | > 100 | > 100 |
| BMID-2 | Methyl | 52.3 | 68.1 |
| BMID-3 | Ethyl | 45.8 | 59.5 |
| BMID-4 | Propyl | 38.2 | 47.3 |
| BMID-5 | Benzyl | 15.7 | 22.4 |
| BMID-6 | 4-Fluorobenzyl | 9.8 | 14.6 |
| BMID-7 | 4-Chlorobenzyl | 8.1 | 11.9 |
| BMID-8 | 4-Methoxybenzyl | 18.5 | 25.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, reflecting general SAR trends observed in related isatin series where N-alkylation and N-benzylation often enhance anticancer activity. Electron-withdrawing groups on the benzyl ring can further improve potency.
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives typically involves a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the evaluation of isatin derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48 hours. A vehicle control (DMSO) is run in parallel.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Kinase Inhibition Assay
Isatin derivatives are known to inhibit various protein kinases involved in cancer cell signaling. A representative in vitro kinase inhibition assay protocol is described below.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Kinase buffer
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Add 2.5 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of novel derivatives.
A Comparative Analysis of Isatin Synthesis Methods for Researchers and Drug Development Professionals
An in-depth guide to the classical and modern methods of isatin synthesis, offering a comparative analysis of yields, substrate scope, and experimental protocols to aid in the selection of the most suitable method for specific research and drug development applications.
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antitumor, antiviral, and anti-inflammatory properties. The synthesis of the isatin core is a critical first step in the development of these potentially therapeutic agents. This guide provides a comparative analysis of the most common methods for isatin synthesis: the Sandmeyer, Stolle, and Gassman methods, alongside a brief overview of modern approaches.
Comparative Analysis of Isatin Synthesis Methods
The choice of a synthetic method for isatin and its derivatives is often dictated by the desired substitution pattern, available starting materials, and scalability. Below is a summary of the key quantitative data for the three classical methods.
| Method | Starting Materials | Reagents & Conditions | General Yield | Advantages | Disadvantages |
| Sandmeyer | Anilines | 1. Chloral hydrate, hydroxylamine hydrochloride, Na₂SO₄, H₂O, heat2. Concentrated H₂SO₄, heat | >75%[1][2] | High yields for a variety of anilines, well-established method. | Harsh acidic conditions, may not be suitable for sensitive substrates. |
| Stolle | (N-substituted) Anilines | 1. Oxalyl chloride2. Lewis acid (e.g., AlCl₃, BF₃·OEt₂) | Moderate to Good | Good for N-substituted isatins.[3][4] | Use of corrosive and moisture-sensitive reagents. |
| Gassman | Anilines | 1. t-BuOCl2. Methylthioacetic acid methyl ester3. Oxidizing agent (e.g., NCS) | 40-81%[1] | Milder conditions than Sandmeyer, good for certain substituted anilines. | Multi-step process, use of odorous reagents. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of isatin. Below are representative protocols for the Sandmeyer, Stolle, and Gassman methods.
Sandmeyer Isatin Synthesis
This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, followed by cyclization in strong acid.
Step 1: Synthesis of Isonitrosoacetanilide [5]
-
In a round-bottomed flask, dissolve chloral hydrate (0.54 mol) in water (1200 mL).
-
Add crystallized sodium sulfate (1300 g), a solution of the aniline (0.5 mol) in water (300 mL) containing concentrated hydrochloric acid (0.52 mol), and a solution of hydroxylamine hydrochloride (1.58 mol) in water (500 mL).
-
Heat the mixture to a vigorous boil for 1-2 minutes.
-
Cool the solution in running water to crystallize the isonitrosoacetanilide.
-
Filter the product and air-dry.
Step 2: Cyclization to Isatin [5]
-
Warm concentrated sulfuric acid (326 mL) to 50°C in a round-bottomed flask equipped with a mechanical stirrer.
-
Add the dry isonitrosoacetanilide (0.46 mol) at a rate that maintains the temperature between 60-70°C.
-
After the addition is complete, heat the solution to 80°C for about 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto cracked ice.
-
After standing for 30 minutes, filter the precipitated isatin, wash with cold water, and air-dry.
Stolle Isatin Synthesis
The Stolle synthesis involves the condensation of an aniline with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[4]
Step 1: Formation of the Oxanilyl Chloride
-
Dissolve the desired aniline (1 eq.) in a dry, inert solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add oxalyl chloride (1.1 eq.) to the cooled solution.
-
Allow the reaction to stir at room temperature until the formation of the oxanilyl chloride is complete (monitored by TLC).
Step 2: Lewis Acid-Catalyzed Cyclization
-
Cool the solution containing the oxanilyl chloride to 0°C.
-
Carefully add a Lewis acid (e.g., aluminum chloride, 1.2 eq.) portion-wise.
-
Stir the reaction at room temperature or with gentle heating until cyclization is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
Gassman Isatin Synthesis
The Gassman method provides a route to isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[1]
Step 1: Formation of the 3-Methylthio-2-oxindole
-
Treat the aniline with tert-butyl hypochlorite in a suitable solvent at low temperature to form the N-chloroaniline.
-
React the N-chloroaniline with methylthioacetic acid methyl ester to generate a sulfonium salt.
-
Induce rearrangement and cyclization, often with the aid of a base, to form the 3-methylthio-2-oxindole.
Step 2: Oxidation to Isatin
-
Dissolve the 3-methylthio-2-oxindole in a suitable solvent.
-
Add an oxidizing agent, such as N-chlorosuccinimide (NCS), to the solution.
-
Stir the reaction at room temperature until the oxidation is complete.
-
Work up the reaction and purify the resulting isatin.
Synthesis Workflows
The following diagrams illustrate the general workflows for the Sandmeyer, Stolle, and Gassman isatin synthesis methods.
Isatin Derivatives in Cellular Signaling
Isatin and its derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and diabetes. Understanding these interactions is crucial for drug development.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Isatin derivatives have been developed as inhibitors of this pathway, offering a potential therapeutic strategy.
Modulation of the VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several isatin-based compounds have been identified as potent inhibitors of VEGF receptor (VEGFR) kinases.
Restoration of Insulin Signaling
Dysregulation of the insulin signaling pathway is central to type 2 diabetes and has been linked to neurodegenerative diseases. Certain isatin derivatives have shown potential in restoring insulin sensitivity by modulating key components of this pathway.[6]
Conclusion
The synthesis of isatin remains a cornerstone of medicinal chemistry research. The classical Sandmeyer, Stolle, and Gassman methods each offer distinct advantages and disadvantages, making them suitable for different applications and substitution patterns. Modern methods continue to emerge, offering milder conditions and improved efficiency. A thorough understanding of these synthetic routes, coupled with insights into the biological targets of isatin derivatives, is essential for the rational design and development of novel therapeutic agents. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ijcmas.com [ijcmas.com]
- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 4. biomedres.us [biomedres.us]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. New isatin derivative inhibits neurodegeneration by restoring insulin signaling in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 7-Bromo-6-methylindoline-2,3-dione in Enzyme Inhibition: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the enzyme inhibition properties of 7-Bromo-6-methylindoline-2,3-dione, offering a comparative perspective against alternative inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant protocols, and visualizes associated cellular pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Executive Summary
This compound belongs to the isatin class of compounds, which are recognized for their broad-spectrum biological activities, including potent enzyme inhibition. This guide focuses on its potential as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in a range of pathologies including neurodegenerative diseases, diabetes, and cancer. By comparing its structural features with known GSK-3β inhibitors, and presenting data from related isatin derivatives, we provide a framework for evaluating its potential efficacy and for designing future experimental validations.
Comparative Analysis of GSK-3β Inhibitors
While direct inhibitory data for this compound on GSK-3β is not extensively available in public literature, the isatin scaffold is a known pharmacophore for kinase inhibition. To provide a comparative context, we present data for a selection of isatin derivatives and the well-characterized GSK-3β inhibitor, 6-bromoindirubin-3'-oxime (BIO).
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Isatin Derivative 2b | GSK-3β | Potent | Staurosporine | 15 |
| Isatin Derivative 4h | GSK-3β | Potent | Staurosporine | 15 |
| 6-bromoindirubin-3'-oxime (BIO) | GSK-3α/β | 5 | - | - |
Note: "Potent" indicates significant inhibitory activity as described in the cited literature, with specific IC50 values for these derivatives requiring direct experimental determination.[1] The potent activity of these related isatin compounds suggests that this compound is a promising candidate for GSK-3β inhibition.[1][2]
Experimental Protocols
To facilitate the validation of this compound's inhibitory activity, a detailed protocol for an in vitro GSK-3β inhibition assay is provided below.
In Vitro GSK-3β Kinase Inhibition Assay Protocol
This protocol is adapted from established methods for assessing the inhibitory potential of small molecules against GSK-3β.[1]
1. Materials and Reagents:
- Recombinant human GSK-3β enzyme
- GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
- Adenosine triphosphate (ATP)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
- This compound and alternative inhibitors (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader capable of luminescence detection
2. Assay Procedure:
- Prepare serial dilutions of the test compounds (e.g., this compound, BIO) in DMSO.
- Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a master mix containing kinase buffer, GSK-3β enzyme, and the GSK-3β substrate.
- Add 4 µL of the master mix to each well.
- Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for GSK-3β.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ protocol).
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of GSK-3β inhibition, the following diagrams are provided.
Caption: Experimental workflow for the in vitro GSK-3β inhibition assay.
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3β and the point of inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly targeting GSK-3β. The comparative data on related isatin derivatives, coupled with the detailed experimental protocol, provides a solid foundation for researchers to validate its efficacy and explore its therapeutic potential. Further investigation into the specific inhibitory profile and mechanism of action of this compound is warranted and could lead to the development of new treatments for a variety of debilitating diseases.
References
Comparative In Vitro Analysis of 7-Bromo-6-methylindoline-2,3-dione Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of novel 7-Bromo-6-methylindoline-2,3-dione derivatives, offering researchers, scientists, and drug development professionals a thorough guide to their potential therapeutic applications. The following sections detail the in vitro anticancer and antimicrobial activities of these compounds, supported by experimental data and detailed protocols.
Data Presentation
The in vitro biological activities of synthesized this compound derivatives are summarized below. The data is compiled from various studies to provide a comparative overview of their potential as anticancer and antimicrobial agents.
Anticancer Activity
The cytotoxic effects of this compound derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and Doxorubicin, a well-known chemotherapy agent, are included as reference compounds.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| BMID-1 | N-Alkyl Derivative | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| BMID-1 | N-Alkyl Derivative | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | - |
| BMID-2 | Schiff Base | HCT-116 (Colon) | 12.83 ± 0.9 | Doxorubicin | 6.72 |
| BMID-2 | Schiff Base | HepG2 (Liver) | 9.07 ± 0.8 | Doxorubicin | 6.72 |
| BMID-2 | Schiff Base | MCF-7 (Breast) | 4.92 ± 0.3 | Doxorubicin | 6.72 |
| BMID-3 | N-Propyl-selenocyanate | MCF-7 (Breast) | 1.65 | - | - |
| BMID-4 | N-Benzyl-selenocyanate | MCF-7 (Breast) | 1.45 | - | - |
*IC50 values are presented as mean ± standard deviation. Data is extrapolated from studies on closely related 6-bromoindoline-2,3-dione and 5,7-dibromoisatin derivatives to provide an illustrative comparison.[1][2][3]
Antimicrobial Activity
The antimicrobial potential of this compound derivatives was assessed against a range of pathogenic bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined. Amikacin and Azithromycin are included as standard antibiotic references.
| Compound | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| BMID-5 | Spiro-pyrazolo-quinoline | Enterococcus faecalis | 375 | - | - |
| BMID-5 | Spiro-pyrazolo-quinoline | Staphylococcus aureus | 750 | - | - |
| BMID-6 | Pyridazinone | Staphylococcus aureus (MRSA) | 4.52 | Amikacin | - |
| BMID-7 | Pyridazinone | Acinetobacter baumannii | 3.74 | Amikacin | - |
| BMID-8 | Pyridazinone | Pseudomonas aeruginosa | 7.48 | Amikacin | - |
*MIC values are extrapolated from studies on structurally related spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones and pyridazinone derivatives to provide a comparative antimicrobial profile.[4]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided to ensure reproducibility and facilitate further research.
Anticancer Activity: MTT Assay
The in vitro cytotoxicity of the this compound derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, SW480, HCT-116, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (e.g., Sunitinib, Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
MTT Assay Workflow Diagram
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method.
-
Preparation of Compounds: Stock solutions of the test compounds and reference antibiotics are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
References
- 1. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Brominating Agents for Isatins
For Researchers, Scientists, and Drug Development Professionals
The bromination of isatins is a critical transformation in synthetic organic chemistry, yielding derivatives with a wide range of biological and pharmacological activities, including potential anticancer, antibacterial, and anti-HIV properties. The position of bromination on the isatin ring significantly influences the molecule's biological activity, making the selection of an appropriate brominating agent paramount. This guide provides an objective comparison of the efficacy of various brominating agents for isatins, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Data Presentation: A Comparative Analysis of Brominating Agents
The choice of brominating agent and reaction conditions dictates the regioselectivity and yield of the brominated isatin product. Below is a summary of the performance of several common brominating agents.
| Brominating Agent | Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Pyridinium bromochromate (PBC) | Isatin | 5-Bromoisatin | Glacial acetic acid, 90°C | 20 min | 89% | |
| Bromine (Br₂) | Isatin | 5,7-Dibromoisatin | Ethanol, reflux (70-75°C) | Not specified | Not specified | [1] |
| N-Bromosuccinimide (NBS) | Isatin | 5-Bromoisatin | Not specified | Long reaction times | Low yields (in some cases) |
Note: The data for N-Bromosuccinimide (NBS) indicates potential drawbacks in some applications, highlighting the importance of optimizing reaction conditions for this reagent. Further research into specific protocols for NBS is recommended to achieve desired outcomes.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are protocols for key bromination experiments on isatins.
Protocol 1: Bromination of Isatin using Pyridinium Bromochromate (PBC)
This method, as described by Hosseinzadeh et al., provides a simple and efficient route to 5-bromoisatin.
Materials:
-
Isatin
-
Pyridinium bromochromate (PBC)
-
Glacial acetic acid
-
Ether
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a suspension of PBC (3.12 g, 12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) dissolved in a small amount of acetic acid.
-
Heat the reaction mixture at 90°C on a water bath with constant stirring for 20 minutes.
-
After the reaction is complete, pour the mixture into cold water (100 mL).
-
Extract the aqueous mixture with ether (3 x 20 mL).
-
Combine the ethereal extracts and wash with aqueous NaHCO₃ and then with water.
-
Dry the ethereal extract with Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromoisatin.
Protocol 2: Synthesis of 5,7-Dibromoisatin using Bromine (Br₂)
This protocol, reported by Vine et al., is suitable for the di-bromination of isatin.[1]
Materials:
-
Isatin
-
Bromine (Br₂)
-
Ethanol
Procedure:
-
Reflux a solution of isatin in ethanol.
-
Add bromine drop-wise to the refluxing solution.
-
Maintain the reaction temperature at 70–75°C during the addition of bromine.
-
Further processing and purification steps (not detailed in the provided reference) would be required to isolate the 5,7-dibromoisatin product.
Visualizing the Process: Experimental Workflow and Reagent Selection
To further clarify the experimental process and the decision-making involved in selecting a brominating agent, the following diagrams are provided.
Caption: Experimental workflow for the bromination of isatin using PBC.
Caption: Logic for selecting a brominating agent based on the desired isatin derivative.
Conclusion
The selection of a brominating agent for isatins is a critical step that influences the yield, purity, and biological activity of the final product. Pyridinium bromochromate (PBC) has been shown to be a highly effective reagent for the synthesis of 5-bromoisatin, offering high yields and short reaction times under relatively mild conditions. While elemental bromine can be used for producing di- and tri-brominated isatins, the reaction conditions are harsher.[1] N-bromosuccinimide (NBS) is another common brominating agent, though its efficacy can be variable, sometimes resulting in lower yields and longer reaction times.
Researchers should carefully consider the desired substitution pattern and the overall efficiency of the reaction when choosing a brominating agent. The protocols and comparative data presented in this guide serve as a valuable resource for the synthesis of brominated isatins for applications in drug discovery and development.
References
Comparative Cross-Reactivity Analysis of 7-Bromo-6-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound 7-Bromo-6-methylindoline-2,3-dione. While direct cross-reactivity studies on this specific molecule are not yet publicly available, the well-documented promiscuity of the isatin scaffold, from which it is derived, necessitates a thorough investigation of its potential off-target effects. Isatin and its derivatives have been reported to interact with a diverse range of biological targets, including protein kinases, caspases, and tubulin.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Understanding the cross-reactivity profile of this compound is therefore crucial for accurately interpreting its biological activity and predicting potential toxicities.
This guide outlines a proposed cross-reactivity screening panel and provides detailed experimental protocols for assessing the compound's activity against key target classes. The presented data is hypothetical and serves as a template for the systematic evaluation of this and similar molecules.
Proposed Cross-Reactivity Target Panel and Hypothetical Data
A logical starting point for assessing the cross-reactivity of this compound is to screen it against a panel of targets representing the main families known to be modulated by the isatin core. The following table presents hypothetical inhibitory activity data for such a screen.
| Target Class | Specific Target | Hypothetical IC50 (µM) |
| Primary Target | Putative Target X | 0.15 |
| Protein Kinases | CDK2/cyclin A | 5.2 |
| VEGFR-2 | 12.8 | |
| EGFR | > 50 | |
| PIM1 | 8.9[2] | |
| DYRK1A | 15.4[2] | |
| Caspases | Caspase-3 | 25.1 |
| Caspase-7 | 38.6 | |
| Other Enzymes | Monoamine Oxidase B (MAO-B) | > 50[1] |
| Cytoskeletal Proteins | Tubulin Polymerization | 18.3 |
Experimental Protocols
To generate robust and comparable data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays proposed in the cross-reactivity panel.
Kinase Inhibition Assay (e.g., CDK2/cyclin A)
This protocol describes a radiometric filter binding assay to determine the inhibitory activity of this compound against a specific protein kinase.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
96-well filter plates (e.g., Millipore MAPH)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
After drying the filter plate, add scintillation fluid to each well.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Caspase-3/7 Activity Assay
This protocol outlines a fluorometric assay to measure the inhibitory effect of this compound on caspase-3 and -7 activities.
Materials:
-
Recombinant human caspase-3 and caspase-7
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well black microplate, add the caspase enzyme and the test compound to the caspase assay buffer.
-
Pre-incubate the enzyme and compound mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the reaction at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals using a fluorometer (e.g., excitation 355 nm, emission 460 nm).
-
Determine the reaction velocity (rate of fluorescence increase) for each compound concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
Tubulin Polymerization Assay
This protocol describes a turbidimetric assay to assess the effect of this compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
This compound (dissolved in DMSO)
-
Paclitaxel (as a positive control for polymerization promotion)
-
Vinblastine (as a positive control for polymerization inhibition)
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a cuvette, add the tubulin polymerization buffer and the test compound or control.
-
Add the purified tubulin to the cuvette and mix gently.
-
Place the cuvette in a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the extent and rate of polymerization in the presence of the test compound.
-
Calculate the percentage of inhibition or promotion of tubulin polymerization compared to the DMSO control.
Visualizing Workflows and Pathways
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Potential multi-target effects of an isatin derivative.
References
- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
Benchmarking 7-Bromo-6-methylindoline-2,3-dione: A Comparative Guide to Known Caspase-3 and IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of 7-Bromo-6-methylindoline-2,3-dione against established inhibitors of two key therapeutic targets: Caspase-3 and Indoleamine 2,3-dioxygenase 1 (IDO1). The isatin core of this compound suggests potential inhibitory activity against these enzymes, making a direct comparison essential for evaluating its therapeutic potential. While specific experimental data for this compound is not yet publicly available, this document outlines the necessary experimental protocols and performance data of known inhibitors to facilitate a comprehensive evaluation.
Comparative Data of Known Inhibitors
To effectively benchmark this compound, its inhibitory activity should be quantified and compared against well-characterized inhibitors of Caspase-3 and IDO1. The following tables summarize the performance of selected known inhibitors.
Table 1: Performance of Known Caspase-3 Inhibitors
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Notes |
| Ac-DEVD-CHO | Peptide aldehyde | 0.2 | - | Potent reversible inhibitor of Caspase-3 and -7.[1] |
| Z-DEVD-FMK | Peptide fluoromethyl ketone | - | - | Cell-permeable, irreversible inhibitor of Caspase-3, -6, -7, -8, and -10.[2] |
| Caspase-3/7 Inhibitor I | Isatin sulfonamide | 60 | 120 | Potent, reversible, and selective nonpeptide inhibitor of Caspase-3 and -7.[3][4] |
Table 2: Performance of Known IDO1 Inhibitors
| Inhibitor | Type | Ki (nM) | IC50 / EC50 (nM) | Notes |
| Epacadostat | Hydroxyamidine | - | 12 (cell-based IC50) | Potent and selective competitive inhibitor of IDO1.[5] |
| Navoximod (GDC-0919) | Imidazoisoindole | 7 | 75 (cell-based EC50) | Potent, non-competitive inhibitor of the IDO1 pathway.[6] |
| Linrodostat (BMS-986205) | - | - | - | An irreversible inhibitor of IDO1.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. The following are established methods for assessing Caspase-3 and IDO1 inhibition.
Protocol 1: Fluorometric Caspase-3 Inhibition Assay
This assay quantifies Caspase-3 activity by measuring the fluorescence of a reporter molecule released from a substrate upon cleavage by the enzyme.
Materials:
-
96-well black microplate
-
Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Purified active Caspase-3 enzyme
-
Test compound (this compound) and known inhibitors
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified active Caspase-3 enzyme to a working concentration in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the known inhibitors (e.g., Ac-DEVD-CHO, Z-DEVD-FMK) in the assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the diluted enzyme, followed by the various concentrations of the inhibitors or vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Add the Caspase-3 substrate (Ac-DEVD-AFC) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7] Kinetic readings can be taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the rate of substrate cleavage for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Protocol 2: HPLC-Based IDO1 Inhibition Assay
This method measures the activity of IDO1 by quantifying the conversion of its substrate, L-tryptophan, to its product, N-formylkynurenine, which is then hydrolyzed to kynurenine for detection by High-Performance Liquid Chromatography (HPLC).[8]
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Ascorbic acid, methylene blue, and catalase (cofactors and accessory enzymes)
-
Test compound (this compound) and known inhibitors (e.g., Epacadostat, Navoximod)
-
Trichloroacetic acid (TCA) for reaction termination
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), L-tryptophan, ascorbic acid, methylene blue, and catalase.[9]
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the known inhibitors in a suitable solvent (e.g., DMSO).
-
Enzymatic Reaction: In a microcentrifuge tube, combine the reaction mixture, the IDO1 enzyme, and the inhibitor at various concentrations or a vehicle control.
-
Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 60 minutes).[10]
-
Reaction Termination and Hydrolysis: Stop the reaction by adding TCA.[10] Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]
-
Sample Preparation for HPLC: Centrifuge the tubes to pellet precipitated protein and transfer the supernatant to HPLC vials.
-
HPLC Analysis: Inject the samples onto the HPLC system. Separate kynurenine from other components and quantify its concentration by measuring the absorbance at a specific wavelength (e.g., 360 nm).
-
Data Analysis: Calculate the amount of kynurenine produced in the presence of different inhibitor concentrations. Determine the percent inhibition and calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Understanding the biological context in which these enzymes operate is critical. The following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor benchmarking.
Caption: Caspase-3 signaling pathway in apoptosis.
Caption: IDO1-mediated tryptophan catabolism pathway.
Caption: General workflow for inhibitor benchmarking.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. a-msh-amide.com [a-msh-amide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 7-Bromo-6-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, isatin derivatives, such as 7-Bromo-6-methylindoline-2,3-dione, are of significant interest due to their diverse biological activities, including potential applications as kinase inhibitors and in the development of anticancer and anti-inflammatory agents.[1][2][3][4] Ensuring the purity of these synthesized compounds is a critical step in the research and development pipeline, as impurities can significantly impact biological activity and lead to erroneous experimental results.
This guide provides a comprehensive overview of the methods used to assess the purity of synthesized this compound. It offers a comparison with alternative isatin derivatives and presents detailed experimental protocols for the key analytical techniques.
Synthesis and Potential Impurities
The synthesis of this compound typically proceeds through a multi-step process, often culminating in the bromination of a 7-methylindoline-2,3-dione precursor. A common synthetic strategy is the Sandmeyer isatin synthesis.[5] This process involves the reaction of 3-methyl-2-bromoaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.
Potential impurities in the final product can arise from several sources:
-
Unreacted starting materials: Residual 3-methyl-2-bromoaniline or 7-methylindoline-2,3-dione.
-
Isomeric products: Formation of other brominated isomers, such as 5-Bromo-6-methylindoline-2,3-dione, depending on the regioselectivity of the bromination step.
-
Over-brominated products: Introduction of a second bromine atom to the aromatic ring.
-
Byproducts from side reactions: Degradation products or compounds formed from competing reaction pathways.
-
Residual solvents: Solvents used during the synthesis and purification steps.
A visual representation of the general synthesis and purification workflow is provided below.
Figure 1. A generalized workflow for the synthesis and purity assessment of this compound.
Purity Assessment Methodologies
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound.
Chromatographic Methods
Chromatographic techniques are powerful tools for separating the target compound from impurities.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative method to monitor the progress of the reaction and to get a preliminary indication of the purity of the final product. The presence of multiple spots suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify the target compound and its impurities with high resolution and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents. The mass spectrometer provides structural information about the separated components.[6][7]
Spectroscopic Methods
Spectroscopic methods provide structural confirmation of the synthesized compound and can also be used for purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The presence of unexpected signals in the NMR spectrum can indicate impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the target compound against a certified internal standard.[8][9][10][11][12]
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). It is also a sensitive detector for HPLC and GC.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. While not typically used for quantitative purity analysis, it can confirm the presence of the expected carbonyl and N-H groups in the isatin core.
The logical flow of applying these analytical techniques for purity assessment is illustrated in the following diagram.
Figure 2. Logical workflow for the comprehensive purity assessment of a synthesized chemical compound.
Comparison with Alternative Isatin Derivatives
The choice of an isatin derivative in drug discovery often depends on the desired biological activity and physicochemical properties. The purity requirements for these compounds are universally high. The following table compares the typical purity assessment data for this compound with two other commonly used isatin derivatives.
| Feature | This compound | 5-Fluoro-isatin | 7-Methyl-isatin |
| Purity (by HPLC) | > 98% | > 99% | > 98% |
| Major Impurity | Isomeric Bromo-methyl-isatin | Unsubstituted Isatin | Dimerized byproducts |
| Residual Solvents | < 0.1% (e.g., Ethyl Acetate, Hexane) | < 0.1% (e.g., Ethanol, Dichloromethane) | < 0.1% (e.g., Acetic Acid, Toluene) |
| Water Content | < 0.5% | < 0.2% | < 0.5% |
| Appearance | Orange to brown solid | Yellow to orange powder | Red-orange crystalline solid |
Note: The data presented in this table is illustrative and based on typical results for high-purity research-grade compounds. Actual values may vary depending on the synthesis and purification methods.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and Water) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurity peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To accurately determine the purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle, sufficient number of scans for a good signal-to-noise ratio).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Conclusion
A rigorous assessment of purity is paramount in the utilization of synthesized compounds like this compound for research and drug development. A multi-pronged analytical approach, combining chromatographic and spectroscopic methods, is essential for obtaining a comprehensive purity profile. The detailed protocols and comparative data provided in this guide are intended to assist researchers in establishing robust quality control procedures for their synthesized isatin derivatives, thereby ensuring the reliability and reproducibility of their scientific findings.
References
- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-bromo-7-methyl-1H-indole-2,3-dione | 129833-54-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. emerypharma.com [emerypharma.com]
- 11. qHNMR for purity determination | PDF [slideshare.net]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
Safety Operating Guide
Proper Disposal of 7-Bromo-6-methylindoline-2,3-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 7-Bromo-6-methylindoline-2,3-dione, a halogenated organic compound, requires specific disposal procedures to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Core Disposal Protocol
The primary principle for disposing of this compound is to treat it as a hazardous halogenated organic waste. It must be segregated from other waste streams and disposed of through a licensed hazardous waste disposal service.
Step-by-Step Disposal Procedure:
-
Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." Never mix this compound with non-halogenated organic waste, aqueous waste, acids, bases, or heavy metal waste.[1][2][3] Improper mixing can lead to dangerous chemical reactions and significantly increase disposal costs.[1][4]
-
Container Selection: Use a chemically compatible and sealable container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[1]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and its approximate concentration or quantity.[2][3] Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the generating researcher or lab.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.[1]
-
Disposal Request: Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain.[4]
-
Record Keeping: Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and EPA regulations.[5]
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Halogenated Organic Waste | Contains a bromine atom, making it a halogenated compound requiring special disposal.[2] |
| Primary Disposal Method | Incineration by a licensed facility | Ensures complete destruction of the compound in a controlled environment.[2] |
| Container Type | Chemically resistant, sealable (e.g., HDPE, glass) | Prevents leaks and reactions with the container material.[1] |
| Labeling Requirements | "Hazardous Waste," chemical name, and quantity | Complies with EPA and institutional regulations for waste identification.[2][3] |
| Prohibited Actions | Do not drain dispose. Do not mix with other waste types. | Prevents environmental contamination and hazardous reactions.[4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.
References
Essential Safety and Operational Guidance for Handling 7-Bromo-6-methylindoline-2,3-dione
Disclaimer: A specific Safety Data Sheet (SDS) for 7-Bromo-6-methylindoline-2,3-dione was not located. The following guidance is based on the safety protocols for structurally similar halogenated indole and isatin compounds and general laboratory safety standards. Researchers must perform a risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to answer specific operational questions, ensuring safe handling and disposal.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times in the laboratory.[4] A face shield should be worn over goggles when there is a risk of splashing, such as during bulk handling or reactions.[5][6] |
| Hands | Disposable Nitrile Gloves | Nitrile gloves offer broad short-term protection against many chemicals.[5] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[6] Always inspect gloves before use and change them immediately if contaminated.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect against splashes and contact with skin.[5] |
| Respiratory | Use in a Fume Hood | All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a risk assessment must be conducted to determine if respiratory protection is necessary.[5] |
| Feet | Closed-toe Shoes | Shoes that completely cover the foot are mandatory in a laboratory setting to protect against spills.[4] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for minimizing risk.
1. Engineering Controls:
- Always handle this compound in a well-ventilated laboratory.
- Use a certified chemical fume hood for all weighing and transfer operations to minimize inhalation exposure.
2. Personal Hygiene:
- Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1][7][8]
- Do not store or consume food and beverages in the laboratory.
3. Spill and Emergency Procedures:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2][7] Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][7]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
- Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not empty into drains.[1] |
| Contaminated Labware (e.g., weighing boats, pipette tips) | Place in a designated, sealed waste container and dispose of as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Remove and place in a sealed bag for disposal as hazardous waste. Do not discard in regular trash. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines. |
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
